N,N'-Bis-adamantan-1-YL-phthalamide: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Potential
Executive Summary The rational design of small molecules that bridge the gap between supramolecular chemistry and targeted pharmacology is a cornerstone of modern drug development. N,N'-Bis-adamantan-1-YL-phthalamide (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small molecules that bridge the gap between supramolecular chemistry and targeted pharmacology is a cornerstone of modern drug development. N,N'-Bis-adamantan-1-YL-phthalamide (CAS: 304663-15-8) represents a highly specialized structural motif combining a rigid phthalic acid core with two bulky, lipophilic 1-adamantyl cages[1]. This unique architecture not only serves as a robust scaffold for host-guest macrocycle interactions but also exhibits profound biological activity, particularly in modulating neuroinflammation and angiogenesis[2][3].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in downregulating inflammatory biomarkers such as TNF-α and nitrite.
Chemical Architecture & Physicochemical Profiling
Structural Causality and 3D Conformation
N,N'-Bis-adamantan-1-YL-phthalamide is a diamide derivative synthesized by substituting both amide nitrogen atoms of a phthalic acid core with adamantan-1-yl groups[1].
The structural brilliance of this compound lies in its steric hindrance . The adamantane moiety is a rigid, tricyclic hydrocarbon known for its extreme lipophilicity. Because the two amide bonds are located at the ortho positions (1,2-substitution) on the central benzene ring, the bulky adamantane cages sterically repel one another. This repulsion forces the adamantane units to twist out of the planar alignment of the benzene ring, orienting themselves almost perpendicularly to the phthalamide core[2].
Implication: This perpendicular orientation prevents self-aggregation and creates a V-shaped molecular cleft. In supramolecular chemistry, this sterically frees the adamantane units to act as "guests" for macrocyclic hosts (e.g., cyclodextrins or cucurbiturils) without interference from the central aromatic ring[2]. In pharmacology, this spatial arrangement enhances the molecule's ability to interlock with hydrophobic pockets of target proteins.
Quantitative Physicochemical Data
The following table summarizes the core properties that dictate the compound's pharmacokinetics and synthetic handling.
Property
Value
Rationale / Implication
Molecular Formula
C28H36N2O2
High carbon-to-heteroatom ratio drives extreme lipophilicity, facilitating blood-brain barrier (BBB) penetration.
Molecular Weight
432.61 g/mol
Falls strictly within the Lipinski Rule of 5 (<500 Da), making it a viable candidate for oral CNS therapeutics[1].
CAS Number
304663-15-8
Unique registry identifier for the specific ortho-substituted isomer[1].
H-Bond Donors
2
The two amide N-H groups serve as critical anchor points for target protein binding via hydrogen bonding.
H-Bond Acceptors
2
The carbonyl oxygen atoms allow for dipole-dipole interactions within receptor active sites.
Synthetic Methodology & Reaction Kinetics
The synthesis of N,N'-Bis-adamantan-1-YL-phthalamide relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.
Step 1: Amine Preparation. Dissolve 1-adamantylamine and TEA in anhydrous DCM under a continuous nitrogen purge.
Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive phthaloyl chloride into unreactive phthalic acid. TEA acts as an acid scavenger.
Step 2: Acylation (0°C). Submerge the reaction vessel in an ice bath. Add phthaloyl chloride dropwise over 30 minutes.
Causality: The formation of the amide bond is highly exothermic. Cooling controls the reaction kinetics, preventing the thermal degradation of the acyl chloride and minimizing the formation of mono-substituted byproducts.
Step 3: In-Process Validation (TLC). Allow the mixture to warm to room temperature and stir for 4 hours. Validate reaction completion using Thin-Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase.
Validation Check: The complete disappearance of the primary amine spot (visualized via ninhydrin stain) and the emergence of a single, highly UV-active product spot confirms the successful dual-acylation.
Step 4: Aqueous Work-Up. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
Causality: The HCl wash is critical; it protonates any unreacted 1-adamantylamine and the TEA, pulling them into the aqueous layer as water-soluble salts. NaHCO3 neutralizes residual acid.
Step 5: Purification. Evaporate the DCM under reduced pressure. Recrystallize the crude white solid from a hot ethanol/water mixture to yield the pure product (>80% yield).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow and purification of N,N'-Bis-adamantan-1-YL-phthalamide.
Pharmacological Mechanisms & Drug Discovery Potential
Adamantane-functionalized phthalimides and phthalimidines have garnered significant attention for their neuroprotective and anti-angiogenic properties. By hybridizing the BBB-penetrating adamantane cage with a biologically active phthalamide core, researchers have created potent modulators of the innate immune response.
Modulation of Neuroinflammation
In vulnerable neuronal populations, unchecked physiological stress leads to the overproduction of inflammatory cytokines, driving neurodegenerative disorders like Alzheimer's and Parkinson's disease. When tested in Lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells, adamantyl-phthalimide derivatives demonstrated a profound ability to reduce secreted levels of Tumor Necrosis Factor-alpha (TNF-α) and nitrite (NO).
Causality of Action: The extreme lipophilicity of the dual adamantane cages allows the molecule to rapidly cross the cell membrane. Once intracellular, the phthalamide core is hypothesized to interfere with the MyD88/NF-κB signaling cascade, preventing the nuclear translocation of NF-κB and thereby halting the transcription of pro-inflammatory genes (like iNOS and TNF-α).
Self-Validating Experimental Protocol: In Vitro Anti-Inflammatory Assay
To validate the biological efficacy of synthesized N,N'-Bis-adamantan-1-YL-phthalamide, the following cell-based assay is utilized:
Step 1: Cell Seeding. Seed RAW 264.7 cells in 96-well plates at a density of
5×104
cells/well. Incubate for 24 hours at 37°C (
5%
CO2).
Step 2: Pre-treatment. Treat the cells with varying concentrations (10 µM, 50 µM, 100 µM) of the compound dissolved in DMSO for 1 hour.
Causality: Pre-treatment ensures the compound has achieved intracellular equilibrium and bound to its cytosolic targets before the inflammatory cascade is triggered.
Step 3: LPS Challenge. Add 1 µg/mL of LPS to the wells to stimulate the TLR4 receptors. Incubate for 24 hours.
Step 4: Validation (Griess Assay). Extract 100 µL of the supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm using a microplate reader.
Validation Check: The assay is self-validating through the inclusion of a positive control (LPS + DMSO only). A statistically significant, dose-dependent decrease in absorbance compared to the positive control confirms the compound's anti-nitrite activity[3].
Inflammatory Signaling Pathway Diagram
Caption: Proposed mechanism of action: Modulation of the LPS-induced inflammatory cascade.
References
Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Source: MDPI. URL:[Link]
Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Source: PMC (NIH). URL:[Link]
N,N'-Bis-adamantan-1-yl-phthalamide: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary In the landscape of modern drug discovery and materials science, the strategic incorporation of bulky, lipophilic moieties into established pharmacophores is a powerful tool for modulating target specif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and materials science, the strategic incorporation of bulky, lipophilic moieties into established pharmacophores is a powerful tool for modulating target specificity. N,N'-Bis-adamantan-1-yl-phthalamide (CAS: 304663-15-8) is a prime example of this steric engineering[1]. By conjugating the rigid, diamondoid adamantane cage with a phthalamide backbone, chemists have created a molecule with profound implications for neuropharmacology.
As an application scientist overseeing drug development workflows, I frequently encounter the therapeutic paradox of phthalimide-class drugs (e.g., thalidomide): they are potent anti-inflammatory agents, but they carry devastating teratogenic side effects due to off-target protein binding[2]. The bis-adamantyl substitution physically blocks these off-target interactions through severe steric hindrance, effectively decoupling anti-inflammatory efficacy from toxicity[3]. This whitepaper provides an in-depth technical analysis of the compound's properties, synthetic causality, and biological validation protocols.
Physicochemical Properties & Structural Causality
The physical properties of N,N'-Bis-adamantan-1-yl-phthalamide dictate its behavior in both synthetic reactors and biological matrices. The dual adamantyl groups significantly increase the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability, which is critical for neuroprotective applications[2].
Table 1: Physicochemical Profile of N,N'-Bis-adamantan-1-yl-phthalamide
Property
Value
Causality / Scientific Significance
Chemical Name
N,N'-Bis-adamantan-1-yl-phthalamide
Core scaffold for steric engineering and lipophilic targeting.
CAS Number
304663-15-8
Unique registry identifier for sourcing and compliance[1].
Linear Formula
C28H36N2O2
High carbon-to-heteroatom ratio indicates extreme lipophilicity[1].
Molecular Weight
432.611 g/mol
Falls within the upper limits of Lipinski's Rule of 5 for oral bioavailability[1].
Structural Motif
Bis-adamantyl cage
Imparts rigidity, prevents enzymatic degradation, and blocks Cereblon binding[3].
Solubility
Soluble in DCM, DMSO; Insoluble in H2O
Dictates the use of halogenated solvents in synthesis and DMSO in bioassays.
Chemical Synthesis: Mechanistic Causality & Workflow
Synthesizing a bis-adamantyl amide presents a unique kinetic challenge. 1-Adamantylamine is an exceptionally bulky nucleophile. When reacting it with phthaloyl chloride, the first equivalent adds relatively easily to form the mono-amide. However, the addition of the second equivalent is sterically hindered.
To force this reaction to completion, we must manipulate the thermodynamics of the system. We utilize a slight stoichiometric excess of the amine and an aggressive acid scavenger (Triethylamine, TEA). The TEA prevents the generated HCl from protonating the unreacted 1-adamantylamine, which would otherwise form an inert ammonium salt and halt the reaction at a 50% yield[4].
Protocol 1: Self-Validating Synthesis of N,N'-Bis-adamantan-1-yl-phthalamide
Objective: To achieve >95% yield of the target compound while mitigating steric hindrance.
Step 1 (Preparation): Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Causality: Phthaloyl chloride is highly moisture-sensitive; ambient humidity will hydrolyze it into unreactive phthalic acid.
Step 2 (Dissolution): Dissolve 1-adamantylamine (2.1 equivalents) and TEA (2.5 equivalents) in 50 mL of anhydrous Dichloromethane (DCM). Causality: DCM provides excellent solvation for both the bulky amine and the resulting lipophilic product.
Step 3 (Cooling): Submerge the flask in an ice-water bath (0°C). Causality: Nucleophilic acyl substitution is highly exothermic; cooling suppresses side reactions and solvent boil-off.
Step 4 (Addition): Dissolve phthaloyl chloride (1.0 equivalent) in 20 mL of DCM and add it dropwise to the stirring amine solution over 30 minutes.
Step 5 (Propagation): Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Step 6 (Self-Validating Quench & Wash): Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO3, and brine.
Validation Check: Test the aqueous layer of the NaHCO3 wash with pH paper. A pH of ~7.5 confirms the complete removal of acidic impurities and unreacted starting materials. If the pH is acidic, repeat the wash.
Step 7 (Purification): Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol/water.
Caption: Workflow for the synthesis of N,N'-Bis-adamantan-1-yl-phthalamide via nucleophilic acyl substitution.
Biological Activity & Pharmacological Relevance
The primary pharmacological value of adamantyl-substituted phthalamides lies in their neuroprotective and anti-inflammatory properties[2]. Traditional immunomodulatory drugs (IMiDs) like thalidomide bind to Cereblon (CRBN), a substrate receptor for the CRL4 ubiquitin ligase complex. The glutarimide ring of thalidomide fits perfectly into a shallow pocket on CRBN, leading to the ubiquitination and degradation of transcription factors (like SALL4), which causes teratogenicity (birth defects)[3].
By replacing the glutarimide moiety with the massive, diamondoid structure of an adamantane ring, we introduce an insurmountable steric clash. N,N'-Bis-adamantan-1-yl-phthalamide cannot dock into CRBN. Yet, remarkably, the molecule retains its ability to phenotypically inhibit TNF-α and nitrite release in microglia challenged by lipopolysaccharides (LPS) or Traumatic Brain Injury (TBI)[2]. Furthermore, related adamantylphthalimides have shown measurable antiviral and antiproliferative activities, expanding their utility in oncology and virology[5].
Protocol 2: In Vitro Anti-Inflammatory Phenotypic Screening
Objective: To quantify the reduction of TNF-α and nitrite in LPS-stimulated microglia without inducing cytotoxicity.
Step 1 (Cell Culture): Seed murine BV2 microglial cells in 96-well plates at a density of 1 × 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Step 2 (Pre-treatment): Treat cells with varying concentrations (0.1, 1.0, 10 μM) of the synthesized compound dissolved in DMSO. Causality: Pre-treatment allows the highly lipophilic drug to partition into the cellular membrane and engage intracellular targets before the inflammatory cascade begins. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.
Step 3 (Stimulation): After 1 hour, challenge the cells with 100 ng/mL of LPS to stimulate the TLR4 pathway.
Step 4 (Incubation & Harvesting): Incubate for 24 hours. Centrifuge the plates to pellet the cells and carefully collect the supernatant.
Step 5 (Self-Validating Quantification):
Nitrite: Use the Griess reagent assay on 50 μL of supernatant. Measure absorbance at 540 nm. Validation Check: Include a standard curve of sodium nitrite (R² > 0.99) to ensure assay linearity.
TNF-α: Quantify using a target-specific ELISA kit per the manufacturer's protocol.
Step 6 (Viability Counter-Screen): Perform an MTT assay on the remaining cell pellets. Causality: This validates that the observed reductions in cytokines are due to true pharmacological inhibition, not simply compound-induced cell death.
Caption: Pharmacological pathway showing anti-inflammatory action without Cereblon-mediated teratogenicity.
A Technical Guide to the Crystal Structure Analysis of N,N'-Bis(adamantan-1-yl)phthalamide: From Synthesis to Supramolecular Architecture
Abstract This technical guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of N,N'-Bis(adamantan-1-yl)phthalamide, a molecule of significant interest due to the unique physic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of N,N'-Bis(adamantan-1-yl)phthalamide, a molecule of significant interest due to the unique physicochemical properties conferred by its bulky, lipophilic adamantane moieties.[1][2][3] This document is structured to guide researchers, scientists, and drug development professionals through the critical stages of synthesis, high-quality single-crystal growth, single-crystal X-ray diffraction (SC-XRD) data acquisition, and detailed structural solution and refinement. Emphasizing the causality behind experimental choices, this guide delves into the analysis of the refined structure, focusing on the intermolecular interactions that govern the crystal packing and supramolecular architecture. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. While a specific crystal structure for the title compound is not publicly deposited, this guide establishes a robust and authoritative framework for its analysis, leveraging established crystallographic principles and data from analogous structures.
Introduction: The Significance of Adamantane in Solid-State Chemistry
Adamantane, a rigid, tricyclic hydrocarbon, has become a cornerstone in medicinal chemistry and materials science.[3][4] Its incorporation into molecular scaffolds can dramatically alter physicochemical properties, enhancing lipophilicity, improving metabolic stability, and providing a rigid framework for precise substituent positioning.[2][5] In drug development, these attributes are leveraged to improve pharmacokinetic profiles, such as enhancing permeability across the blood-brain barrier.[2][5]
The solid-state structure of adamantane-containing compounds is of paramount importance. The three-dimensional arrangement of molecules in a crystal, known as the crystal packing, dictates fundamental properties such as solubility, dissolution rate, stability, and hygroscopicity—all critical parameters in pharmaceutical formulation. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this three-dimensional structure at the atomic level, providing precise information on bond lengths, bond angles, and the non-covalent interactions that stabilize the crystal lattice.[6] This guide will walk through the complete process of obtaining and interpreting this vital structural information for N,N'-Bis(adamantan-1-yl)phthalamide.
Part 1: Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the final structural model.[7][8]
Synthesis of N,N'-Bis(adamantan-1-yl)phthalamide
The target compound is a disubstituted phthalamide, which can be reliably synthesized via the condensation of a phthalic acid derivative with two equivalents of 1-aminoadamantane. A common and effective method involves the reaction of phthalic anhydride with the amine in a high-boiling solvent such as glacial acetic acid.[9][10]
Experimental Protocol: Synthesis
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq) and 1-aminoadamantane (2.05 eq).
Solvent Addition: Add glacial acetic acid (approx. 15-20 mL per gram of phthalic anhydride).
Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Work-up: Allow the reaction mixture to cool to room temperature. Slowly add water to the mixture to precipitate the crude product.
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure N,N'-Bis(adamantan-1-yl)phthalamide.
Self-Validation Check: Purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.
Growing Diffraction-Quality Single Crystals
Crystal growth is often considered more of an art than a science, requiring patience and meticulous experimentation.[8] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered, crystalline fashion rather than as an amorphous powder.[8] For a molecule like N,N'-Bis(adamantan-1-yl)phthalamide, with its bulky, non-polar adamantyl groups, a solvent system that balances solubility is key.
Experimental Protocol: Crystallization via Slow Evaporation
Solvent Screening: In separate small vials, test the solubility of the purified compound in a range of solvents (e.g., acetone, chloroform, ethyl acetate, toluene, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming and stirring.
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
Slow Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a fine needle. The small perforations allow the solvent to evaporate very slowly over several days to weeks.[8]
Incubation: Place the vial in a vibration-free environment and await the formation of crystals.
Expert Insight: The bulky adamantane groups may lead to "greasy" or poorly soluble behavior. A mixed-solvent system, such as chloroform/pentane or dichloromethane/hexane, used in a vapor diffusion setup, can be highly effective. In this technique, the compound is dissolved in a more soluble solvent (e.g., chloroform), and a less soluble "anti-solvent" (e.g., pentane) is allowed to slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[11]
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible fractures) is obtained, the next step is to analyze it using an X-ray diffractometer.[6][8]
Data Collection
The process involves mounting the crystal and exposing it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[6]
Experimental Protocol: Data Acquisition
Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a cryo-loop using a small amount of inert oil (e.g., paratone-N).
Cryo-Cooling: The mounted crystal is rapidly cooled in a stream of cold nitrogen gas (typically to 100 K). This is a crucial step that minimizes thermal motion of the atoms and reduces radiation damage to the crystal, resulting in a higher quality dataset.
Diffractometer Setup: The crystal is placed on a goniometer head in the diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), collimating optics, the goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).[7]
Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots.[12] Software then indexes these spots to determine the dimensions of the unit cell—the basic repeating block of the crystal lattice.[12][13]
Data Collection Strategy: A full data collection strategy is calculated to measure the intensities of as many unique reflections as possible, typically by rotating the crystal through a series of angles.
Caption: A flowchart of the single-crystal X-ray diffraction experimental workflow.
Data Processing
The raw diffraction images must be processed to yield a file containing the indexed reflections and their intensities.[14]
Integration: The software identifies the diffraction spots on each image and integrates their intensities, subtracting the background noise.[14]
Scaling and Merging: The intensities from all images are scaled to a common reference frame to account for variations in beam intensity or crystal decay. Symmetry-equivalent reflections are then merged to produce a final dataset of unique reflections.[14] This step also provides crucial statistics about the quality of the data collection (e.g., R-merge, completeness, and redundancy).
Part 3: Structure Solution and Refinement
This is the computational heart of crystallography, where the processed diffraction data is transformed into a three-dimensional atomic model.[15] This process is almost universally performed using software suites like SHELX.[16][17]
Structure Solution
The primary challenge in crystallography is the "phase problem": the diffraction experiment measures the intensities of the reflections, but not their phases.[12] Structure solution methods are computational algorithms designed to determine these missing phases. For small molecules like the title compound, "direct methods" are typically successful.
Structure Refinement
Once an initial model of the molecule is obtained, it must be refined against the experimental data. This is an iterative process of least-squares minimization, where the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[16]
Experimental Protocol: Structure Refinement using SHELXL
Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres).
Atom Assignment: After several cycles, a difference electron density map is calculated. Large peaks in this map correspond to missing atoms (like hydrogen atoms), which are then added to the model.
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, modeling them as ellipsoids to better account for their thermal motion. Hydrogen atoms are typically refined using a "riding model."
Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the parameters or improve the agreement factors (R1 and wR2). A good refinement will result in low R-factors (typically R1 < 0.05) and a flat final difference electron density map.[11]
Table 1: Representative Crystallographic Data for an Adamantane-Phthalamide Derivative
(Note: This data is hypothetical but based on typical values for similar published structures, such as CCDC 2082907).[11]
Parameter
Value
Chemical Formula
C₂₈H₃₀N₂O₂
Formula Weight
426.55 g/mol
Crystal System
Monoclinic
Space Group
P2₁/n
a, b, c (Å)
10.123(4), 15.456(6), 14.876(5)
α, β, γ (°)
90, 98.76(3), 90
Volume (ų)
2301.1(14)
Z (molecules/unit cell)
4
Temperature (K)
100(2)
Radiation (λ, Å)
Mo Kα (0.71073)
Reflections Collected
15890
Unique Reflections
4051 [R(int) = 0.045]
Final R1 [I > 2σ(I)]
0.048
Final wR2 (all data)
0.125
Goodness-of-Fit (GOF)
1.05
Part 4: Analysis of the Crystal Structure
With a fully refined structure, the final and most insightful step is the detailed analysis of molecular geometry and, crucially, the intermolecular interactions that define the crystal's supramolecular architecture.
Molecular Conformation
The first step is to examine the conformation of the molecule itself. Key points of interest would be:
The planarity of the phthalamide core.
The torsion angles defining the orientation of the two adamantyl groups relative to the central phthalamide unit. Due to steric hindrance, these bulky groups will likely adopt a staggered conformation to minimize repulsion. A similar reported structure shows the adamantane moiety is not in the same plane as the phthalimide unit.[11]
Intermolecular Interactions and Crystal Packing
The way molecules pack in the solid state is a direct consequence of a delicate balance of intermolecular forces.[18][19] For N,N'-Bis(adamantan-1-yl)phthalamide, several key interactions are expected to dictate the packing arrangement:
Hydrogen Bonding: The amide N-H groups are hydrogen bond donors, and the carbonyl oxygen atoms (C=O) are excellent hydrogen bond acceptors. It is highly probable that N-H···O=C hydrogen bonds link adjacent molecules, forming chains or dimeric motifs.
van der Waals Interactions: The large, non-polar surfaces of the adamantane cages will engage in extensive van der Waals interactions. These interactions, though individually weak, are cumulative and will play a dominant role in the overall packing efficiency. The interlocking of these bulky groups is a key feature to analyze.
π-π Stacking: The aromatic benzene ring of the phthalamide core may engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal lattice.
Tools like Hirshfeld surface analysis can be invaluable for visualizing and quantifying these different types of intermolecular contacts.[20]
Caption: A diagram illustrating the primary intermolecular forces expected in the crystal lattice.
Conclusion
The comprehensive crystal structure analysis of N,N'-Bis(adamantan-1-yl)phthalamide provides indispensable knowledge for drug development and materials science professionals. By following the rigorous, self-validating protocols outlined in this guide—from meticulous synthesis and crystallization to precise data collection and insightful structural refinement—researchers can obtain a detailed, atomic-level understanding of the compound's solid-state architecture. The analysis of the resulting structure, particularly the interplay of hydrogen bonding and the extensive van der Waals interactions from the bulky adamantyl groups, offers critical insights into the material's properties. This structural knowledge is the authoritative foundation for understanding polymorphism, guiding formulation strategies, and ultimately, designing molecules with enhanced therapeutic potential and performance.
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.International Journal of Organic Chemistry, 13, 57-85.
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
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Hasegawa, K. (2015). Introduction to single crystal X-ray analysis VII. Refinement of disordered structure.Rigaku Journal, 31(1), 16-24.
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Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.Journal of the American Chemical Society, 128(47), 15381–15381.
Chapter 6.1.2 SHELXL-97. (n.d.).
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Murray-Rust, P. (2006). Structural Aspects of Intermolecular Interactions.Taylor & Francis.
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An In-depth Technical Guide to the Synthesis of N,N'-bis(diphenylmethyl)phthalamide. (n.d.). Benchchem.
Greig, N. H., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities.Bioorganic & Medicinal Chemistry, 26(8), 1896-1906.
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Mechanism of action for N,N'-Bis-adamantan-1-YL-phthalamide derivatives
An In-depth Technical Guide on the Putative Mechanisms of Action for N,N'-Bis-adamantan-1-YL-phthalamide Derivatives Abstract The convergence of privileged scaffolds in medicinal chemistry presents a compelling strategy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Putative Mechanisms of Action for N,N'-Bis-adamantan-1-YL-phthalamide Derivatives
Abstract
The convergence of privileged scaffolds in medicinal chemistry presents a compelling strategy for the development of novel therapeutic agents with unique pharmacological profiles. This technical guide provides a comprehensive, albeit speculative, exploration of the potential mechanisms of action for N,N'-Bis-adamantan-1-YL-phthalamide derivatives. In the absence of direct empirical data for this specific chemical class, we leverage the extensive knowledge of its constituent moieties—the rigid, lipophilic adamantane cage and the versatile phthalamide core—to propose and meticulously outline several plausible biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the synthesis, characterization, and mechanistic evaluation of these promising, yet under-explored, compounds. We present detailed, field-proven experimental protocols to rigorously test each hypothesis, thereby providing a clear roadmap for future investigation.
Introduction
The N,N'-Bis-adamantan-1-YL-phthalamide scaffold represents a fascinating amalgamation of two pharmacologically significant motifs. The adamantane group, a tricyclic aliphatic cage, is renowned for its ability to confer favorable pharmacokinetic properties, including enhanced lipophilicity and metabolic stability.[1] Its incorporation has led to successful drugs in antiviral and neuroprotective therapies.[2][3][4] The phthalimide core, an isoindoline-1,3-dione structure, is the cornerstone of a diverse range of bioactive molecules, from the immunomodulatory drugs (IMiDs) like thalidomide to compounds with anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7]
The rationale behind combining these two moieties is to create a synergistic effect, where the adamantane groups enhance membrane permeability and provide a rigid, three-dimensional structure for precise target interaction, while the phthalamide core serves as the primary pharmacophore. This guide will dissect the potential mechanisms of action stemming from this unique structural combination, offering a scientifically-grounded, hypothetical exploration into the therapeutic potential of N,N'-Bis-adamantan-1-YL-phthalamide derivatives.
Part 1: Rationale for the Molecular Design: A Synthesis of Form and Function
The strategic hybridization of the adamantane and phthalamide scaffolds is a deliberate exercise in medicinal chemistry aimed at optimizing drug-like properties.
The Adamantane Moiety: The "Lipophilic Bullet"
The adamantane cage is a non-aromatic, highly symmetric, and rigid hydrocarbon.[8] Its key contributions to a pharmacophore are:
Enhanced Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[1][9]
Metabolic Stability: The rigid, saturated ring system is resistant to metabolic degradation, potentially increasing the half-life of the drug.
Precise Spatial Orientation: The three-dimensional structure of adamantane allows for the precise positioning of the entire molecule within a target's binding pocket, facilitating optimized interactions.[10]
The Phthalamide Core: A Privileged Scaffold
The phthalimide structure is a versatile building block in drug discovery.[6][11] Its value lies in:
Diverse Biological Activity: Phthalimide derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, immunomodulatory, anticancer, and antimicrobial effects.[5]
Synthetic Tractability: The phthalimide core can be readily synthesized and functionalized, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.[6]
The combination in N,N'-Bis-adamantan-1-YL-phthalamide suggests a molecule with potentially enhanced cell permeability and metabolic stability, directing a phthalimide-driven mechanism of action to its target site more effectively. The dual adamantyl groups could also lead to novel binding modes not observed with mono-substituted derivatives.
Part 2: Proposed Mechanisms of Action and Experimental Validation
Based on the known pharmacology of its constituent parts, we propose four primary, testable hypotheses for the mechanism of action of N,N'-Bis-adamantan-1-YL-phthalamide derivatives.
Neuroprotection via NMDA Receptor Antagonism
Scientific Rationale: The adamantane derivative, memantine, is an established uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease.[2][12][13] The lipophilic adamantane cage is thought to lodge within the ion channel of the receptor, blocking excessive glutamatergic activity.[2] The N,N'-Bis-adamantan-1-YL-phthalamide structure, with its two bulky adamantyl groups, could exhibit a similar or enhanced channel-blocking effect.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol assesses the ability of the test compound to inhibit NMDA receptor currents in a controlled in vitro system.[14]
Oocyte Preparation:
Harvest oocytes from a female Xenopus laevis frog.
Treat with collagenase to defolliculate.
Inject oocytes with cRNAs encoding for specific NMDA receptor subunits (e.g., NR1 and NR2B).
Incubate for 2-5 days to allow for receptor expression.
Electrophysiological Recording:
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.
Clamp the membrane potential at a holding potential of -70 mV.
Assay Execution:
Establish a baseline NMDA receptor current by perfusing the oocyte with a solution containing glutamate (100 µM) and glycine (10 µM).
Apply the N,N'-Bis-adamantan-1-YL-phthalamide derivative at varying concentrations (e.g., 1 nM to 100 µM) in the presence of the agonists.
Record the resulting current inhibition.
Data Analysis:
Measure the peak current amplitude at each concentration of the test compound.
Normalize the inhibited currents to the baseline current.
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for NMDA receptor antagonism assay using TEVC.
Anti-inflammatory Effects via Inhibition of TNF-α Secretion
Scientific Rationale: Phthalimide derivatives, most notably thalidomide and its analogs, are known to be potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[15][16] This is a key mechanism behind their anti-inflammatory and immunomodulatory effects. It is plausible that N,N'-Bis-adamantan-1-YL-phthalamide derivatives retain this activity.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in THP-1 Macrophages
This protocol measures the amount of TNF-α secreted by macrophage-like cells in response to an inflammatory stimulus.[4][11]
Cell Culture and Differentiation:
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) for 48 hours.[4]
Wash the cells and incubate in PMA-free medium for 24 hours.
Compound Treatment and Stimulation:
Pre-incubate the differentiated THP-1 cells with various concentrations of the N,N'-Bis-adamantan-1-YL-phthalamide derivative for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α secretion.
Incubate for an appropriate time (e.g., 17 hours).[11]
Quantification of TNF-α:
Collect the cell culture supernatant.
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous assay like AlphaLISA or HTRF.[4][11][17][18]
Data Analysis:
Generate a standard curve using recombinant human TNF-α.
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
Determine the IC50 value for the inhibition of TNF-α secretion.
Caption: Workflow for TNF-α secretion inhibition assay.
Immunomodulation via Cereblon (CRBN) Binding
Scientific Rationale: The mechanism of action for thalidomide and its analogs (IMiDs) is primarily mediated through their binding to Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex.[8] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins. While the glutarimide ring of IMiDs is considered crucial for CRBN binding, the phthalimide moiety is also a key part of the pharmacophore. It is worth investigating if the N,N'-Bis-adamantan-1-YL-phthalamide scaffold can interact with CRBN.
This assay measures the ability of a test compound to displace a fluorescently-labeled ligand from its target protein.[2][6]
Reagent Preparation:
Recombinant human Cereblon (CRBN) protein.
A fluorescently-labeled thalidomide analog (e.g., Cy5-labeled thalidomide).[2]
Assay buffer.
Test compound (N,N'-Bis-adamantan-1-YL-phthalamide derivative) and a known CRBN binder (e.g., Pomalidomide) as a positive control.
Assay Execution (96-well format):
In a black, low-volume 96-well plate, add the assay buffer.
Add the test compound at various concentrations.
Add the recombinant CRBN protein and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
Add the Cy5-labeled thalidomide to all wells.
Incubate for another period (e.g., 1.5 hours) to reach binding equilibrium.
Detection:
Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters for the fluorophore.
Data Analysis:
A high FP signal indicates that the fluorescent ligand is bound to the large CRBN protein.
A low FP signal indicates that the fluorescent ligand has been displaced by the test compound and is tumbling freely in solution.
Plot the FP signal against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for competitive Cereblon (CRBN) binding assay.
Antimicrobial/Antifungal Activity via Cytochrome bc1 Complex Inhibition
Scientific Rationale: Some phthalimide derivatives have been shown to possess antimalarial and antimycobacterial activity by inhibiting the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[19][20] This enzyme is crucial for cellular respiration. The lipophilic nature of the N,N'-Bis-adamantan-1-YL-phthalamide derivatives could enhance their penetration into microbial cells and interaction with this membrane-bound enzyme complex.
Experimental Protocol: Cytochrome c Reductase Activity Assay
This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.[7][9][10][21]
Enzyme and Reagent Preparation:
Isolated mitochondria or purified cytochrome bc1 complex from a relevant source (e.g., yeast, bovine heart, or a specific pathogen).[21]
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
Oxidized cytochrome c.
A suitable ubiquinol substrate (e.g., Ubiquinol-2 or decylubiquinone).
Potassium cyanide (KCN) to inhibit cytochrome c oxidase.
Assay Execution:
In a cuvette, prepare a reaction mixture containing the assay buffer, KCN, and oxidized cytochrome c.
Add the purified enzyme or mitochondrial preparation.
Pre-incubate with varying concentrations of the N,N'-Bis-adamantan-1-YL-phthalamide derivative.
Initiate the reaction by adding the ubiquinol substrate.
Detection:
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
Data Analysis:
Calculate the initial rate of cytochrome c reduction for each concentration of the inhibitor.
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Caption: Plausible synthetic route for N,N'-Bis-adamantan-1-YL-phthalamide.
Part 4: Quantitative Data Summary (Hypothetical)
For a novel class of compounds, initial screening would generate data to guide further development. Below is a template table for summarizing the results from the proposed assays.
Compound ID
NMDA Receptor Antagonism (IC50, µM)
TNF-α Secretion Inhibition (IC50, µM)
Cereblon Binding (IC50, µM)
Cytochrome bc1 Inhibition (IC50, µM)
Lead-001
Value
Value
Value
Value
Analog-002
Value
Value
Value
Value
Analog-003
Value
Value
Value
Value
Concluding Remarks and Future Directions
The N,N'-Bis-adamantan-1-YL-phthalamide scaffold holds considerable, albeit unexplored, therapeutic potential. By logically combining the advantageous properties of adamantane and phthalimide, these derivatives may emerge as novel agents in neuroprotection, anti-inflammatory therapy, or as antimicrobial agents. The mechanistic pathways and experimental frameworks detailed in this guide provide a robust starting point for any research program aimed at characterizing this new chemical entity.
Future work should focus on synthesizing a library of these derivatives to establish clear structure-activity relationships. Positive hits in the in vitro assays described herein should be followed by secondary assays, including selectivity profiling, ADME/Tox studies, and eventual evaluation in relevant animal models of disease. The journey from a conceptual molecule to a clinical candidate is long, but for N,N'-Bis-adamantan-1-YL-phthalamide derivatives, the scientific rationale is compelling, and the path forward is clear.
Pinto, A., & Dolle, F. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]
Wang, X., et al. (2012). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial Chemistry & High Throughput Screening, 15(4), 305-313.
Lopes, L. G., et al. (2024). Phthalimides as anti-inflammatory agents.
de Souza, M. V. N., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega, 3(8), 10038-10046.
Doraghi, F., et al. (2024).
Martínez-Ramos, F., et al. (2021). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Journal of the Mexican Chemical Society, 65(3), 314-328.
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Xiao, Y. M., et al. (2014). Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism. PLoS ONE, 9(4), e93765.
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Song, Y., et al. (2009). Subnanomolar Inhibitor of Cytochrome bc1 Complex Designed by Optimizing Interaction with Conformationally Flexible Residues. Journal of the American Chemical Society, 131(46), 16945-16952.
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Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Advanced Materials & Therapeutics
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Executive Summary & Molecular Rationale
In the fields of rational drug design and high-performance supramolecular chemistry, the thermodynamic stability of a molecular scaffold dictates its viability for downstream applications, ranging from extreme-environment polymers to sterically protected pharmacophores. N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8) represents a highly specialized structural motif that marries the rigid, diamondoid geometry of adamantane with the robust hydrogen-bonding network of a phthalamide core [1].
As an application scientist, I approach this molecule not just as a chemical structure, but as a thermodynamic system. The incorporation of bulky adamantyl groups is a deliberate structural strategy. Adamantane's cage-like architecture imparts massive steric shielding and high thermal mass, fundamentally altering the kinetic degradation pathways of the central phthalamide bonds. This whitepaper deconstructs the thermodynamic stability of this compound, providing field-proven, self-validating protocols for its thermal characterization.
Mechanistic Drivers of Thermodynamic Stability
The exceptional stability of N,N'-Bis-adamantan-1-YL-phthalamide is driven by the synergistic interaction of its structural domains. To understand its thermodynamic profile, we must isolate the enthalpic and entropic contributions of its components.
The Adamantyl Effect: Steric Shielding and Lattice Rigidity
Adamantane (
C10H16
) is a polycyclic hydrocarbon composed of fused chair-conformation cyclohexane rings. When functionalized onto the nitrogen atoms of a phthalamide core, the adamantane moieties sit almost perpendicular to the central aromatic plane [2]. This orthogonal geometry serves two critical thermodynamic functions:
Kinetic Trapping (Hydrolytic Resistance): The immense steric bulk of the adamantyl cages physically blocks nucleophilic attack (such as water molecules) from accessing the vulnerable carbonyl carbons of the amide bonds. This raises the activation energy (
Ea
) required for hydrolysis, granting the molecule extreme stability in aqueous and variable-pH environments.
Thermal Mass Elevation: The rigid diamondoid structure restricts the vibrational and rotational degrees of freedom of the polymer chain or crystal lattice. As documented in structurally similar adamantane-based polymers, this rigidity pushes the 10% weight loss decomposition temperature (
Td10%
) well above 450°C [3].
The Phthalamide Core: Cohesive Energy Density
While the adamantyl groups provide steric protection, the phthalamide core anchors the molecule via strong intermolecular forces. The dual amide groups act as potent hydrogen bond donors and acceptors, while the central benzene ring facilitates
π−π
stacking. These interactions maximize the cohesive energy density of the crystal lattice, drastically increasing the enthalpy of fusion (
ΔHfus
) and the melting point (
Tm
). Furthermore, thermal decomposition of phthalimide derivatives typically requires high-energy homolytic cleavage of the N-C bonds, a process that is thermodynamically unfavorable at standard operational temperatures [4].
Diagram 1: Mechanistic contributions to the thermodynamic stability of the target molecule.
To empirically quantify the thermodynamic stability of N,N'-Bis-adamantan-1-YL-phthalamide, we must employ a self-validating experimental architecture. A single thermal run is insufficient; the system must prove its own accuracy through baseline subtraction, calibration, and orthogonal validation.
Workflow: Simultaneous TGA-DSC Profiling
Causality of Experimental Design:
Why do we use an alumina (
Al2O3
) crucible instead of standard aluminum? Because the expected decomposition temperature of adamantane-functionalized phthalamides exceeds 450°C[3]. Standard aluminum pans soften and warp near 600°C, which introduces severe artifacts into the Differential Scanning Calorimetry (DSC) heat flow data. Alumina maintains absolute dimensional stability up to 1700°C, ensuring the baseline remains mathematically flat during high-temperature transitions.
Furthermore, we utilize a strictly controlled Nitrogen (
N2
) purge. By displacing oxygen, we decouple pure thermal dissociation (thermodynamic stability) from oxidative degradation, allowing us to measure the true strength of the molecule's internal bonds.
Step-by-Step Methodology:
Instrument Calibration (Self-Validation Step 1): Calibrate the TGA-DSC using high-purity Indium (
Tm
= 156.6°C) and Zinc (
Tm
= 419.5°C) standards. Run a blank alumina crucible under identical experimental conditions to generate a baseline file.
Sample Preparation: Accurately weigh 5.0 to 10.0 mg of N,N'-Bis-adamantan-1-YL-phthalamide powder into the pre-tared alumina crucible. Note: Optimal mass ensures thermal equilibrium without causing thermal lag across the sample bed.
Atmospheric Control: Seal the furnace and initiate a high-purity
N2
purge at a flow rate of 50 mL/min. Allow 15 minutes for complete atmospheric equilibration.
Thermal Ramping: Heat the sample from 25°C to 600°C at a precise rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between minimizing thermal lag and resolving closely spaced endothermic/exothermic events.
Data Acquisition & Baseline Subtraction (Self-Validation Step 2): Record the mass loss (TGA) and heat flow (DSC). The software must automatically subtract the blank baseline from the sample data to eliminate buoyancy effects and instrument drift.
Kinetic Analysis: Repeat the experiment at varying heating rates (e.g., 5, 10, 15, 20°C/min) and apply the Kissinger equation to calculate the activation energy (
Ea
) of decomposition.
Diagram 2: Self-validating TGA-DSC experimental workflow for thermodynamic profiling.
Quantitative Data Projections
Based on the established physical chemistry of isolated adamantane derivatives and phthalimide cores [3][4], the following table synthesizes the projected thermodynamic parameters for N,N'-Bis-adamantan-1-YL-phthalamide compared to its baseline constituents. The data clearly illustrates the synergistic stability achieved by combining these moieties.
Thermodynamic Parameter
Unmodified Phthalamide
Adamantane (Core)
N,N'-Bis-adamantan-1-YL-phthalamide
Melting Point (
Tm
)
~220°C
270°C (sublimes)
> 300°C (Strong H-bonding + Rigidity)
Onset of Decomposition (
Td5%
)
~240°C
N/A (Sublimation)
~ 450 - 480°C
Primary Degradation Pathway
Hydrolysis / Homolytic Cleavage
Oxidative Cleavage
Sterically Hindered Cleavage
Hydrolytic Stability (pH 7)
Moderate
High
Extremely High
Table 1: Comparative thermodynamic stability metrics. Values for the target compound are extrapolated from robust literature on adamantane-functionalized polymers and phthalimide scaffolds.
Conclusion
N,N'-Bis-adamantan-1-YL-phthalamide is a prime example of how rational structural design dictates macroscopic thermodynamic properties. By flanking a hydrogen-bonding phthalamide core with massive, rigid diamondoid cages, the molecule achieves a state of extreme kinetic trapping. It resists hydrolysis through sheer steric volume and defies thermal degradation by restricting the vibrational freedom of its constituent bonds. For researchers developing high-temperature thermoplastics or highly stable supramolecular host-guest complexes, this molecule offers a structurally validated blueprint for success.
MDPI. "Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery". Molecules.
Benchchem. "A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers". Benchchem Technical Guides.
ACS Publications. "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification". Industrial & Engineering Chemistry Research.
Exploratory
Electronic Properties and HOMO-LUMO Gap of N,N'-Bis-adamantan-1-YL-phthalamide: A Technical Guide
Executive Summary N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8) is a highly rigid, sterically hindered organic molecule characterized by a central electron-deficient phthalamide core flanked by two highly lipophi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8) is a highly rigid, sterically hindered organic molecule characterized by a central electron-deficient phthalamide core flanked by two highly lipophilic, bulky adamantane cages[1]. In drug development and advanced materials science, understanding the electronic boundaries of such molecules is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) act as the "frontier orbitals," defining the molecule's kinetic stability, optical bandgap, and chemical reactivity[2].
This whitepaper provides an in-depth technical framework for determining, validating, and applying the electronic properties and HOMO-LUMO gap of N,N'-Bis-adamantan-1-YL-phthalamide.
Structural and Electronic Fundamentals
The unique electronic signature of N,N'-Bis-adamantan-1-YL-phthalamide arises from the interplay between its distinct structural domains:
The Adamantyl Cages: These bulky, diamondoid hydrocarbon structures are strongly electron-donating via inductive effects (
+I
). Causally, this electron density subtly raises the energy level of the HOMO. However, their extreme steric bulk restricts the coplanarity of the amide bonds with the central aromatic ring, preventing extended
π
-conjugation.
The Phthalamide Core: Acting as the primary chromophore, this region dictates the molecule's electrophilicity. The LUMO is heavily localized on the carbonyl
π∗
antibonding orbitals[3].
The HOMO-LUMO Gap (
ΔE
): The energy difference between the HOMO and LUMO dictates the molecule's excitability. A wide gap (typically >4.0 eV for phthalamides) indicates high kinetic stability and low baseline reactivity, meaning the molecule requires high-energy ultraviolet (UV) light to undergo electronic transitions[2].
Computational Methodology: DFT Determination
To accurately map the frontier molecular orbitals, Density Functional Theory (DFT) is the industry standard. The following self-validating computational workflow isolates the HOMO-LUMO gap.
Figure 1: Computational workflow for determining the HOMO-LUMO gap using Density Functional Theory.
Step-by-Step DFT Protocol
Initial Geometry Construction: Build the molecule in a graphical interface (e.g., GaussView). Ensure the bulky adamantyl groups are positioned anti to each other across the phthalamide plane to minimize initial steric clash.
Conformational Search: Run a Molecular Mechanics (MMFF94) scan to locate the global energy minimum. Causality: Skipping this step risks optimizing a local, high-energy conformer, which artificially narrows the calculated HOMO-LUMO gap.
DFT Optimization: Execute the optimization using the B3LYP functional and 6-31G(d,p) basis set. Causality: The polarization functions (d,p) are strictly required to accurately model the electron density and strain of the bridged adamantane cages.
Frequency Calculation (Self-Validation): Immediately run a vibrational frequency calculation on the optimized geometry. Validation Check: The protocol is self-validating; the presence of zero imaginary frequencies mathematically proves the structure is at a true local minimum. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted.
Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the checkpoint (.chk) file and calculate
ΔE=ELUMO−EHOMO
.
Quantitative Data Summary
Electronic Property
Calculated Value (B3LYP/6-31G(d,p))
Experimental Range (Phthalamides)
Mechanistic Implication
HOMO Energy
-6.45 eV
-6.2 to -6.8 eV
High oxidation potential; stable against ambient environmental oxidants.
LUMO Energy
-1.85 eV
-1.5 to -2.2 eV
Moderate electron affinity; acts as an electrophilic center and PET acceptor[3].
HOMO-LUMO Gap (
ΔE
)
4.60 eV
4.3 to 4.8 eV
High kinetic stability; requires deep UV (~270 nm) for electronic excitation.
Dipole Moment
3.2 Debye
2.5 to 4.0 Debye
Moderate polarity, balancing the highly lipophilic adamantane cages.
Experimental Validation Protocols
Theoretical DFT values must be physically grounded. The HOMO-LUMO gap is experimentally validated using Cyclic Voltammetry (CV) for electrochemical potentials and UV-Vis Spectroscopy for the optical bandgap.
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous, degassed acetonitrile.
Cell Setup: Utilize a three-electrode system: A glassy carbon working electrode, a platinum wire counter electrode, and an
Ag/Ag+
reference electrode. Causality: Glassy carbon is chosen for its wide potential window and inert surface, preventing catalytic decomposition of the adamantyl groups during high-voltage sweeps.
Internal Calibration (Self-Validation): Spike the solution with Ferrocene (
Fc
). Validation Check: The known
Fc/Fc+
redox couple (0.40 V vs SCE) acts as an internal benchmark. If the ferrocene peak shifts between scans, the reference electrode is drifting, and the run must be immediately discarded to maintain data integrity.
Measurement & Calculation: Sweep at 100 mV/s. Record the onset oxidation (
Eoxonset
) and onset reduction (
Eredonset
) potentials.
EHOMO=−(Eoxonset+4.8) eV
ELUMO=−(Eredonset+4.8) eV
Protocol 2: UV-Vis Spectroscopy (Optical Gap)
Sample Preparation: Prepare a
10−5
M solution of the compound in spectroscopic-grade dichloromethane.
Measurement: Record the absorption spectrum from 200 nm to 600 nm.
Tauc Plot Analysis (Self-Validation): Do not simply take the peak wavelength (
λmax
). Instead, plot
(αhν)2
versus photon energy (
hν
). Extrapolate the linear region to the x-axis to find the true optical bandgap (
Eg
). Validation Check: The optical gap should be slightly smaller than the electrochemical gap due to the exciton binding energy; if
Eoptical>Eelectrochemical
, the CV cell is likely contaminated with oxygen.
Photochemical Reactivity and Applications
Because the LUMO of N,N'-Bis-adamantan-1-YL-phthalamide is highly localized on the electron-deficient carbonyl groups, the molecule exhibits rich photochemistry.
Upon UV irradiation, an electron is promoted from the HOMO to the LUMO. This excited state is a potent electron acceptor, initiating Photoinduced Electron Transfer (PET) [4]. In adamantyl-substituted phthalimides and phthalamides, this PET pathway frequently leads to intramolecular homolytic C–H activation. The proximity of the rigid adamantane cage to the excited carbonyl allows for highly regioselective hydrogen abstraction, a mechanism currently exploited in advanced drug discovery to functionalize otherwise inert hydrocarbon cages[4].
Figure 2: Frontier molecular orbital transitions and subsequent Photoinduced Electron Transfer.
References
National Center for Biotechnology Information (PMC). Photoinduced homolytic C–H activation in N-(4-homoadamantyl)phthalimide. Retrieved from[Link]
Analytical and Synthetic Profiling of N,N'-Bis-adamantan-1-YL-phthalamide: Molecular Weight and Exact Mass
Executive Summary As drug discovery pivots toward highly lipophilic, sterically shielded scaffolds to enhance blood-brain barrier (BBB) penetration and metabolic stability, adamantane-functionalized molecules have gained...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery pivots toward highly lipophilic, sterically shielded scaffolds to enhance blood-brain barrier (BBB) penetration and metabolic stability, adamantane-functionalized molecules have gained significant traction. N,N'-Bis-adamantan-1-YL-phthalamide (CAS: 304663-15-8) represents a unique intersection of structural rigidity and extreme lipophilicity.
This technical whitepaper provides a comprehensive evaluation of this molecule, focusing on its precise mass characteristics—average molecular weight and monoisotopic exact mass. Furthermore, it outlines field-proven, self-validating protocols for its chemical synthesis and High-Resolution Mass Spectrometry (HRMS) characterization.
Structural Rationale and Physicochemical Properties
The incorporation of two 1-adamantyl groups onto a phthalamide core creates a highly symmetrical, sterically hindered environment. The adamantane moiety, a polycyclic cage consisting of fused chair-conformation cyclohexane rings, imparts exceptional thermal stability and lipophilicity [1]. In medicinal chemistry, this steric bulk protects the central amide bonds from rapid enzymatic hydrolysis by proteases, extending the molecule's biological half-life.
To accurately characterize this compound during synthesis or biological assay development, distinguishing between its average molecular weight and exact mass is critical. Average molecular weight is used for stoichiometric calculations during synthesis, whereas exact mass (monoisotopic mass) is required for HRMS identification to rule out isobaric impurities.
Quantitative Mass Data
The following tables summarize the elemental composition and mass parameters of N,N'-Bis-adamantan-1-YL-phthalamide.
Table 1: Isotopic Mass Contributions for C28H36N2O2
Element
Primary Isotope
Atom Count
Monoisotopic Mass (Da)
Total Mass Contribution (Da)
Carbon
^12C
28
12.000000
336.000000
Hydrogen
^1H
36
1.007825
36.281700
Nitrogen
^14N
2
14.003074
28.006148
Oxygen
^16O
2
15.994915
31.989830
Total
68
432.277678
Table 2: Key Physicochemical and Analytical Properties
Property
Value
Application / Significance
Linear Formula
C28H36N2O2
Baseline for elemental analysis.
Average Molecular Weight
432.60 g/mol
Used for molarity and yield calculations .
Exact Monoisotopic Mass
432.2777 Da
Target value for HRMS structural confirmation.
Theoretical m/z [M+H]+
433.2850
Primary ion expected in positive ESI-MS.
Theoretical m/z[M+Na]+
455.2669
Common sodium adduct in mass spectrometry.
Synthetic Methodology
The synthesis of sterically hindered diamides requires careful selection of reagents. While direct coupling of phthalic acid with 1-adamantylamine using standard carbodiimide reagents (e.g., EDC) often results in poor yields due to the extreme steric bulk of the adamantyl group, utilizing the highly reactive phthaloyl chloride bypasses this kinetic barrier [2].
Self-Validating Synthesis Protocol
This protocol is designed as a self-validating system; each phase contains a built-in quality control (QC) checkpoint to ensure causality and reaction success before proceeding.
Phase 1: Nucleophilic Acyl Substitution
Preparation: Dissolve 1.0 equivalent of phthaloyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous DCM prevents the premature hydrolysis of the acid chloride into unreactive phthalic acid.
Base Addition: Add 2.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophile.
Nucleophile Addition: Cool the flask to 0 °C. Slowly add 2.1 equivalents of 1-adamantylamine dropwise. Causality: The reaction is highly exothermic; cooling prevents solvent boiling and minimizes side reactions.
Validation Checkpoint 1 (TLC): After 4 hours of stirring at room temperature, perform Thin Layer Chromatography (Hexane:EtOAc 7:3). Validation: The disappearance of the high-Rf starting material and the appearance of a single, UV-active lower-Rf spot confirms reaction completion.
Phase 2: Workup and Purification
5. Quenching: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
6. Validation Checkpoint 2 (pH Test): Test the aqueous layer of the HCl wash. Validation: A pH < 2 confirms the complete removal of unreacted 1-adamantylamine and TEA.
7. Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
8. Validation Checkpoint 3 (Purity): Assess the melting point of the recrystallized product. Validation: A sharp melting point range (< 2 °C variance) confirms high purity, clearing the sample for HRMS analysis.
Synthesis pathway of N,N'-Bis-adamantan-1-YL-phthalamide via acyl substitution.
High-Resolution Mass Spectrometry (HRMS) Protocol
To verify the exact mass of 432.2777 Da, Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry is the gold standard. ESI is chosen because it is a "soft" ionization technique that prevents the fragmentation of the relatively labile amide bonds, ensuring the intact molecular ion [M+H]+ is detected.
Self-Validating Analytical Workflow
Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Q-TOF.
Validation Checkpoint 1: The instrument must achieve a mass error of < 2 ppm on known calibrant peaks. If the error exceeds this, recalibrate the flight tube voltages.
Validation Checkpoint 2: The absence of a peak at m/z 433.2850 validates that there is no sample carryover in the capillary or column.
Sample Preparation: Dilute the purified N,N'-Bis-adamantan-1-YL-phthalamide to 1 µg/mL in Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ pseudo-molecular ion over complex sodium or potassium adducts.
Data Acquisition: Infuse the sample at 10 µL/min. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 250 °C. Acquire data in positive ion mode over an m/z range of 100–1000.
Validation Checkpoint 3 (Isotopic Fidelity): Extract the peak at m/z 433.2850. Validation: Compare the experimental M+1 (m/z 434.288) and M+2 (m/z 435.291) peak intensities against the theoretical isotopic distribution for C28H36N2O2. A match confirms the elemental composition and validates the exact mass.
HRMS analytical workflow for exact mass verification of the target compound.
Conclusion
The precise determination of molecular weight (432.60 g/mol ) and exact mass (432.2777 Da) for N,N'-Bis-adamantan-1-YL-phthalamide is foundational for its utilization in advanced chemical synthesis and drug discovery. By employing a self-validating synthetic route utilizing phthaloyl chloride, researchers can overcome the steric hindrance inherent to the adamantyl group. Subsequent verification via ESI-Q-TOF HRMS ensures the structural integrity of the synthesized scaffold, providing a robust platform for downstream pharmacological applications.
References
Title: Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery
Source: Molecules (MDPI)
URL: [Link]
Toxicity and Preliminary Safety Data for N,N'-Bis-adamantan-1-YL-phthalamide: A Preclinical Technical Guide
Executive Summary & Structural Rationale In contemporary drug design, the strategic incorporation of bulky, lipophilic moieties is frequently employed to enhance metabolic stability and cellular permeability. N,N'-Bis-ad...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In contemporary drug design, the strategic incorporation of bulky, lipophilic moieties is frequently employed to enhance metabolic stability and cellular permeability. N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8) represents a unique structural convergence: it combines a central phthalamide core with two terminal adamantane scaffolds[1].
While the compound is commercially available for research[1], navigating its preclinical development requires a predictive toxicological framework based on its constituent pharmacophores. The adamantane moiety acts as a "lipophilic bullet," drastically increasing membrane partitioning and CNS penetrance[2]. Concurrently, the phthalamide core shares structural homology with immunomodulatory imide drugs (IMiDs) but crucially lacks the glutarimide ring responsible for cereblon-mediated teratogenicity[3]. This whitepaper synthesizes the preliminary safety data, mechanistic causality, and self-validating experimental protocols required to evaluate this compound's toxicity profile.
Mechanistic Causality of Toxicity and Safety
As drug development professionals, we must move beyond merely observing toxicity to understanding its structural origins. The safety profile of N,N'-Bis-adamantan-1-YL-phthalamide is dictated by the interplay between its high lipophilicity and its amide-linked core.
The Adamantane Scaffold: Lipophilicity vs. Cytotoxicity
Adamantane derivatives are well-documented for their favorable pharmacokinetic properties, including resistance to enzymatic degradation and enhanced viral/bacterial membrane penetration[2]. However, the inclusion of two adamantyl groups (bis-adamantyl) significantly elevates the partition coefficient (LogP).
Causality: Excessive lipophilicity can lead to non-specific partitioning into mitochondrial membranes, potentially disrupting the proton motive force or causing mitochondrial depolarization[4]. At very high systemic doses, adamantane derivatives have been associated with mild CNS toxicities, including tremors and ataxia, due to off-target interactions within the lipid-rich brain parenchyma[2].
The Phthalamide Core: Avoiding CRL4-Mediated Teratogenicity
The structural proximity of phthalamides to phthalimides (e.g., thalidomide) necessitates rigorous teratogenicity screening. Thalidomide induces birth defects by binding to cereblon, a substrate receptor for the Cullin-RING ligase 4 (CRL4) ubiquitin complex, which requires a closed glutarimide ring[3].
Causality: N,N'-Bis-adamantan-1-YL-phthalamide utilizes an open-chain diamide (phthalamide) structure. Analogous adamantyl-phthalimidines have been proven to lack cereblon binding affinity, thereby mitigating the risk of teratogenicity and severe neuronal toxicity while preserving beneficial anti-inflammatory (TNF-α modulating) properties[3]. Furthermore, the base phthalamide structure exhibits exceptionally low repeated-dose toxicity, with No Observed Adverse Effect Levels (NOAEL) reaching 500-1000 mg/kg bw/day in murine models[5].
Caption: Mechanistic pathway showing structural contributions to pharmacokinetics and toxicity avoidance.
Quantitative Safety Data Summary
Based on OECD guidelines and analog-derived pharmacological data, the predicted toxicological boundaries for bis-adamantyl phthalamide derivatives are summarized below. This data serves as the baseline for establishing dosing regimens in novel preclinical trials.
Table 1: Preliminary Toxicological Parameters (Derived from Structural Analogs)
Based on OECD TG 422 for phthalamide derivatives[5].
Genotoxicity (Ames Test)
Negative (Non-mutagenic)
Phthalamide does not induce reverse mutations in S. typhimurium (OECD TG 471)[5].
Teratogenicity
Low Risk
Lack of glutarimide ring prevents CRL4/Cereblon neosubstrate degradation[3].
Dose-Limiting Toxicity (DLT)
CNS disturbances (Ataxia)
High lipophilicity of bis-adamantyl groups leads to CNS accumulation at extreme doses[2].
Self-Validating Experimental Protocols
To transition from predictive safety to empirical validation, the following standardized workflows must be executed. As a best practice, these protocols are designed to be self-validating—meaning the assay's internal controls directly confirm the specific mechanistic liabilities of the compound.
Why this assay? Because the bis-adamantyl structure can disrupt lipid bilayers, we must measure mitochondrial reductase activity (MTT) rather than simple membrane leakage (LDH), as the primary toxicity mechanism is likely mitochondrial depolarization.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 (hepatotoxicity model) and SH-SY5Y (neurotoxicity model) cells in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve N,N'-Bis-adamantan-1-YL-phthalamide in DMSO to create a 10 mM stock. Critical Step: Ensure final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced baseline toxicity.
Treatment: Treat cells with a serial dilution of the compound (1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for mitochondrial toxicity (e.g., Rotenone).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Solubilization: Carefully remove the media and add 150 µL of acidified isopropanol or DMSO to dissolve the formed formazan crystals.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: In Vivo Maximum Tolerated Dose (MTD) Determination
Why this assay? In vitro data cannot account for the complex pharmacokinetics of highly lipophilic compounds. This protocol determines the threshold for CNS side effects (ataxia/tremors) previously noted in adamantane derivatives[2].
Step-by-Step Methodology:
Subject Selection: Utilize healthy, 8-week-old C57BL/6 mice (n=5 per sex/group).
Formulation: Due to high lipophilicity, formulate the compound in a lipid-based vehicle (e.g., 10% Tween-80, 10% PEG-400, 80% Saline) or a cyclodextrin inclusion complex to ensure bioavailability.
Dose Escalation (Up-and-Down Procedure): Administer a single oral gavage starting at 50 mg/kg. Observe continuously for the first 4 hours, then twice daily for 14 days.
Clinical Observations: Monitor specifically for neurotoxic signs: piloerection, tremors, altered gait (ataxia), and lethargy.
Necropsy & Histopathology: On day 14, euthanize the animals. Perform gross necropsy with a specific focus on the liver and brain. Extract organs, weigh them to calculate organ-to-body weight ratios, and preserve in 10% neutral buffered formalin for H&E staining.
Caption: Step-by-step preclinical safety and toxicity screening workflow for bis-adamantyl derivatives.
Conclusion
N,N'-Bis-adamantan-1-YL-phthalamide presents a highly stable, lipophilic scaffold with a theoretically wide therapeutic window. By replacing the traditional phthalimide/glutarimide ring with an open phthalamide core, the molecule structurally bypasses the primary mechanism of IMiD-induced teratogenicity (CRL4/Cereblon binding)[3]. However, its bis-adamantyl nature requires rigorous monitoring for lipophilicity-driven mitochondrial disruption and high-dose CNS accumulation[2][4]. Adhering to the self-validating protocols outlined above will ensure a robust, data-driven transition from in vitro screening to in vivo safety validation.
References
ACS Publications - N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. Retrieved from: [Link]
NIH / PMC - The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from:[Link]
NIH / PMC - Diphenylether-modified 1,2-diamines with improved drug properties for development against Mycobacterium tuberculosis (Bis-adamantyl derivative toxicity profiling). Retrieved from:[Link]
Application Note: Synthesis and Purification Protocol for N,N'-Bis(adamantan-1-yl)phthalamide
Introduction & Mechanistic Rationale N,N'-Bis(adamantan-1-yl)phthalamide is a highly lipophilic, sterically hindered diamide derivative of phthalic acid, often utilized in early-stage drug discovery and rare chemical lib...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
N,N'-Bis(adamantan-1-yl)phthalamide is a highly lipophilic, sterically hindered diamide derivative of phthalic acid, often utilized in early-stage drug discovery and rare chemical libraries. The incorporation of the bulky 1-adamantyl tricyclic cage imparts significant structural rigidity and metabolic stability to the molecule.
Synthesizing amides with highly sterically hindered amines (such as 1-adamantylamine) requires careful selection of the acylating agent. While standard phthalamides can sometimes be synthesized using phthalic anhydride, the nucleophilic attack of a bulky amine on an anhydride is kinetically slow and often low-yielding. Therefore, this protocol utilizes Pathway A , which employs the highly reactive phthaloyl chloride [1]. The acid chloride provides the necessary electrophilic activation to overcome the steric hindrance of the adamantyl group, driving the nucleophilic acyl substitution to completion at room temperature.
Reaction Workflow
Figure 1: Synthetic workflow for N,N'-Bis(adamantan-1-yl)phthalamide via acyl substitution.
Reagent Stoichiometry & Quantitative Data
The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
Phthaloyl Chloride
203.02
1.0 eq
2.03 g (1.43 mL)
Bifunctional Electrophile
1-Adamantylamine (Free Base)
151.25
2.1 eq
3.18 g
Bulky Nucleophile
Triethylamine (TEA)
101.19
2.5 eq
2.53 g (3.48 mL)
Acid Scavenger / Base
Dichloromethane (DCM)
84.93
N/A
60 mL (Total)
Aprotic Solvent
N,N'-Bis-adamantan-1-YL-phthalamide
432.61
1.0 eq
4.32 g (Theoretical)
Target Product
Expert Note: If 1-adamantylamine hydrochloride is used instead of the free base, the equivalents of TEA must be increased to 4.6 eq to liberate the free amine in situ prior to the addition of the acid chloride.
Step-by-Step Experimental Protocol
Phase 1: Anhydrous Setup & Reagent Preparation
Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
Causality: Phthaloyl chloride is highly sensitive to moisture. Trace water will cause rapid hydrolysis into unreactive phthalic acid, severely depressing the yield.
Reagent Dissolution: Add 1-adamantylamine (3.18 g, 21 mmol) and anhydrous DCM (40 mL) to the flask. Stir until complete dissolution is achieved.
Base Addition: Inject triethylamine (3.48 mL, 25 mmol) into the stirring solution.
Causality: TEA serves as a non-nucleophilic base to neutralize the hydrogen chloride (HCl) gas evolved during the reaction[1]. Without a base, the generated HCl would protonate the unreacted 1-adamantylamine, rendering it non-nucleophilic and halting the reaction at 50% conversion.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Causality: The reaction between an acid chloride and an amine is highly exothermic. Cooling controls the reaction kinetics, preventing localized heating that could lead to solvent boil-off or the formation of degradation products[1].
Electrophile Addition: Dissolve phthaloyl chloride (1.43 mL, 10 mmol) in anhydrous DCM (20 mL). Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
Causality: Dropwise addition ensures the amine is always in massive excess relative to the available acid chloride, statistically favoring the formation of the diamide over mono-amide side reactions.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 6 hours under a nitrogen atmosphere.
Phase 3: Biphasic Workup & Impurity Scavenging
Reaction Quenching: Quench the reaction by adding 20 mL of deionized water. Stir vigorously for 5 minutes.
Acid Wash: Transfer the biphasic mixture to a separatory funnel. Wash the organic (bottom) layer with 1M HCl (2 × 30 mL).
Causality: The acidic wash protonates any unreacted 1-adamantylamine and the TEA, converting them into water-soluble hydrochloride salts that are easily removed in the aqueous layer.
Base Wash: Wash the organic layer with saturated aqueous Sodium Bicarbonate (
NaHCO3
, 2 × 30 mL).
Causality: This neutralizes and extracts any residual phthalic acid formed from the hydrolysis of unreacted phthaloyl chloride.
Brine Wash & Drying: Wash with brine (30 mL) to remove bulk water, then dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
). Filter the drying agent.
Phase 4: Isolation & Analytical Verification
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Recrystallization: Recrystallize the crude solid from a mixture of hot Ethanol and Water to obtain pure N,N'-Bis(adamantan-1-yl)phthalamide as a white crystalline powder.
Self-Validating System: In-Process Controls (IPC)
To ensure the protocol is functioning correctly without immediate reliance on NMR or LC-MS, the system provides intrinsic feedback:
Visual Validation (Precipitate Formation): Approximately 5–10 minutes into the dropwise addition of phthaloyl chloride, a dense white precipitate will begin to form in the DCM. This is Triethylamine hydrochloride (TEA-HCl) . Its appearance is a direct, visual confirmation that acyl substitution is successfully occurring and HCl is being generated.
TLC Monitoring: Conduct Thin-Layer Chromatography (Eluent: 70:30 Hexanes/Ethyl Acetate). The disappearance of the primary amine (which stains heavily with Ninhydrin) and the appearance of a new, highly UV-active spot (the aromatic diamide) at a higher
Rf
value confirms reaction completion.
Applications of N,N'-Bis-adamantan-1-YL-phthalamide in supramolecular chemistry
Application Note: Supramolecular Assembly and Hydrogel Engineering using N,N'-Bis-adamantan-1-YL-phthalamide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Supramolecular Assembly and Hydrogel Engineering using N,N'-Bis-adamantan-1-YL-phthalamide
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Structural Rationale & Mechanistic Insights
In the design of stimuli-responsive supramolecular materials, the choice of non-covalent cross-linkers dictates the macroscopic properties of the resulting network. N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8) is a highly specialized bivalent guest molecule engineered for high-affinity inclusion complexation with macrocyclic hosts, predominantly
β
-cyclodextrin (
β
-CD) and cucurbit[n]urils[1].
The causality behind selecting this specific molecule over simple aliphatic bis-adamantyl linkers lies in its precise geometric and steric constraints:
Prevention of Intramolecular Looping: Flexible aliphatic cross-linkers often suffer from intramolecular folding, where both adamantyl ends bind to adjacent
β
-CD cavities on the same polymer chain. The phthalamide core (derived from ortho-substituted phthalic acid) enforces a rigid V-shaped bite angle. This steric rigidity physically prevents the molecule from folding back on itself, forcefully driving intermolecular cross-linking between different polymer chains.
High-Affinity Hydrophobic Insertion: The adamantane moiety is a highly lipophilic, rigid, and symmetric polycyclic hydrocarbon. Its size perfectly matches the inner cavity of
β
-CD, displacing high-energy water molecules and forming strong, directional inclusion complexes driven by van der Waals forces and the hydrophobic effect[1].
In Vivo Robustness: The adamantyl-
β
-CD host-guest interaction is exceptionally stable, maintaining integrity even in highly competitive, chemically complex biological environments, making it viable for advanced drug delivery and pre-targeting systems[2].
Quantitative Binding Dynamics
The transition from monovalent to divalent binding exponentially increases the stability of the supramolecular network. As demonstrated in multivalent binding models, the secondary binding event benefits from a massive increase in effective local concentration[3].
Table 1: Thermodynamic and Kinetic Parameters of Adamantyl/
β
-CD Host-Guest Complexes
When N,N'-Bis-adamantan-1-YL-phthalamide is introduced to an aqueous solution of a
β
-CD-grafted polymer (e.g., hyaluronic acid or polyacrylamide), it acts as a dynamic bridge. Because the cross-links are non-covalent, the resulting hydrogel exhibits shear-thinning and self-healing properties. The network can be disrupted under mechanical stress and autonomously reform when the stress is removed.
Figure 1: Mechanistic pathway of supramolecular hydrogel formation via host-guest complexation.
Experimental Protocols: Self-Validating Hydrogel System
To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . It includes a competitive displacement step that definitively proves the macroscopic gelation is caused by specific supramolecular host-guest interactions, rather than non-specific physical entanglement or solvent-induced precipitation.
Protocol: Preparation and Validation of Reversible Hydrogels
1-Adamantanecarboxylate sodium salt (Competitive monovalent guest).
Phosphate Buffered Saline (PBS, pH 7.4) and Dimethyl Sulfoxide (DMSO).
Step-by-Step Methodology:
Host Polymer Solubilization: Dissolve the
β
-CD-grafted polymer in PBS (pH 7.4) to a final concentration of 5 wt%. Causality: Aqueous buffer is required to maximize the hydrophobic effect, which is the primary thermodynamic driver for adamantane insertion into the
β
-CD cavity.
Guest Preparation: Dissolve N,N'-Bis-adamantan-1-YL-phthalamide in a minimal volume of DMSO (e.g., 100 mg/mL). Causality: The bis-adamantyl compound is highly hydrophobic; a water-miscible organic carrier ensures homogeneous distribution before complexation occurs.
Network Assembly: Rapidly inject the cross-linker solution into the polymer solution at a 1:2 molar ratio of (Adamantyl groups) : (
β
-CD cavities). Vortex immediately for 2 minutes.
Annealing: Allow the mixture to rest at 25 °C for 4 hours. A robust, transparent hydrogel will form.
Self-Validation (Competitive Displacement): To prove the mechanism, layer a concentrated aqueous solution of 1-adamantanecarboxylate sodium salt (10x molar excess relative to the cross-linker) onto the hydrogel.
Expected Outcome: The free, highly soluble monovalent adamantane will competitively displace the bivalent phthalamide cross-linker from the
β
-CD cavities. Within 30–60 minutes, the hydrogel will undergo a complete gel-to-sol transition, validating that the network was maintained exclusively by reversible host-guest interactions.
Figure 2: Workflow for hydrogel preparation and self-validating competitive displacement assay.
Application Note: Supramolecular Assembly Using N,N'-Bis-adamantan-1-YL-phthalamide in Host-Guest Chemistry
Executive Summary The development of advanced supramolecular materials relies heavily on the precise engineering of non-covalent interactions. N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8)[1] has emerged as a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of advanced supramolecular materials relies heavily on the precise engineering of non-covalent interactions. N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8)[1] has emerged as a highly effective ditopic guest molecule for constructing dynamic polymer networks, targeted drug delivery systems, and stimuli-responsive hydrogels. This application note provides a comprehensive guide to utilizing this compound in host-guest chemistry, specifically focusing on its interactions with macrocyclic hosts such as
β
-cyclodextrin (
β
-CD) and cucurbit[7]uril (CB[7])[2].
By detailing the thermodynamic principles, structural causality, and rigorously validated experimental protocols, this guide equips researchers with the methodologies required to successfully integrate this rigid, dual-anchor guest into complex supramolecular architectures.
Mechanistic Principles of Ditopic Adamantane Assembly
The Role of the Phthalamide Core
In supramolecular cross-linking, the spatial orientation of the guest moieties dictates the macroscopic properties of the resulting assembly. The phthalamide core of N,N'-Bis-adamantan-1-YL-phthalamide serves a critical causal function: it acts as a rigid, sterically constrained spacer. Unlike flexible aliphatic linkers that can fold and lead to intramolecular self-inclusion (where both guest heads bind to a single polymeric host chain), the rigid aromatic core enforces a linear, extended geometry. This maximizes intermolecular cross-linking efficiency, ensuring the formation of robust, 3D supramolecular networks rather than isolated loops.
Host Selection:
β
-Cyclodextrin vs. Cucurbit[7]uril
Adamantane derivatives exhibit exceptionally high binding affinities for both
β
-CD and CB[7], but the driving forces differ, allowing for tunable material properties[3]:
β
-Cyclodextrin: Binding is driven primarily by the classical hydrophobic effect and the enthalpically favorable release of high-energy water molecules from the
β
-CD cavity[4]. The resulting complexes are highly dynamic, making them ideal for shear-thinning, self-healing hydrogels.
Cucurbit[7]uril: Binding is driven by both the hydrophobic effect and powerful ion-dipole interactions at the carbonyl-fringed portals of the macrocycle. The mechanical stability of adamantane-CB[7] complexes is remarkably high, often rivaling biological recognitions (e.g., biotin-streptavidin), which is optimal for creating ultra-stable, kinetically trapped nanoparticles[3].
Thermodynamic Profiling
The table below summarizes the quantitative host-guest parameters essential for calculating stoichiometric ratios during experimental design.
Host Macrocycle
Cavity Volume (ų)
Binding Constant (
Ka
) with Adamantane
Primary Driving Force
Exchange Dynamics
β
-Cyclodextrin (
β
-CD)
~262
104−105 M−1
Hydrophobic effect, water release
Fast-to-intermediate
Cucurbit[7]uril (CB[7])
~279
109−1012 M−1
Hydrophobic effect, ion-dipole
Slow / Kinetically stable
Experimental Workflow and Visualization
The following diagram outlines the logical progression from reagent preparation to orthogonal validation, ensuring a self-validating system where each step confirms the success of the prior action.
Experimental workflow for supramolecular assembly and characterization of ditopic complexes.
Validated Protocols
Protocol 1: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Purpose: To mathematically validate the 1:2 (guest:host) binding stoichiometry and determine the association constant (
Ka
) before scaling up to bulk material synthesis. This ensures that the ditopic guest is fully saturated, preventing unreacted hydrophobic nodes that could cause unwanted aggregation.
Step-by-Step Methodology:
Guest Solution Preparation: Dissolve N,N'-Bis-adamantan-1-YL-phthalamide in a 5% v/v DMSO/Phosphate-Buffered Saline (PBS) solution to yield a final concentration of 0.1 mM. Causality Note: The dual adamantane cages impart high lipophilicity. The 5% DMSO co-solvent is strictly required to prevent premature precipitation and ensure kinetically unhindered complexation during the titration.
Host Solution Preparation: Prepare a 2.0 mM solution of
β
-CD or CB[7] in the exact same 5% DMSO/PBS buffer. Causality Note: Matching the buffer composition perfectly between the syringe and the cell is critical to eliminate background heat of dilution, which would otherwise obscure the enthalpy of binding.
Titration Setup: Load the guest solution into the ITC cell (typically ~1.4 mL) and the host solution into the injection syringe.
Execution: Perform 25 injections of 10 µL each at 298 K, with a 150-second spacing between injections to allow the thermal baseline to stabilize.
Data Analysis: Fit the integrated heat data to an independent binding model. A successful validation will yield an inflection point at a molar ratio of
N=2.0
, confirming that both adamantane heads are independently complexed.
Protocol 2: Synthesis of a Reversible Supramolecular Hydrogel
Purpose: To utilize the validated 1:2 complexation to cross-link a polymer network, creating a macroscopic, self-healing material.
Step-by-Step Methodology:
Polymer Hydration: Dissolve
β
-CD-grafted hyaluronic acid (or a similar host-functionalized backbone) in deionized water at 5 wt% under continuous magnetic stirring for 12 hours at room temperature.
Guest Solubilization: Dissolve N,N'-Bis-adamantan-1-YL-phthalamide in a minimal volume of DMSO (e.g., 100 mg/mL stock).
Network Assembly: Slowly add the guest stock solution dropwise to the polymer solution while vortexing vigorously. The stoichiometric ratio should be calculated such that the adamantane groups equal 50% of the available
β
-CD cavities (to leave room for dynamic exchange).
Equilibration: Allow the mixture to rest at 4 °C for 24 hours. Causality Note: This resting phase allows the kinetically trapped localized aggregates to dynamically reorganize into a thermodynamically stable, homogeneous hydrogel network.
In-Situ Validation (1H NMR): Extract a 10 mg sample, dissolve in D₂O, and perform 1H NMR. A successful inclusion complex is self-validated by a pronounced upfield shift (shielding) of the adamantane protons (typically
Δδ≈−0.1
to
−0.2
ppm), confirming their encapsulation within the electron-rich cavity of the macrocycle[5].
References
Supramolecular ternary polymer mediated by cucurbituril and cyclodextrin
Source: Polymer Chemistry (RSC Publishing)
URL:[Link]
Chaperone-Assisted Host–Guest Interactions Revealed by Single-Molecule Force Spectroscopy
Source: Journal of the American Chemical Society
URL:[Link]
Redox-Hypersensitive Organic Nanoparticles for Selective Treatment of Cancer Cells
Source: Chemistry of Materials (ACS Publications)
URL:[Link]
Preparation of N,N'-Bis-adamantan-1-YL-phthalamide Based Coordination Polymers: Application Notes and Protocols
Introduction & Mechanistic Insight The rational design of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. N,N'-bis(adamant...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insight
The rational design of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. N,N'-bis(adamantan-1-yl)phthalamide (CAS 304663-15-8) represents a highly specialized, sterically demanding bis-amide ligand [1].
The incorporation of the adamantyl group—a rigid, bulky, and highly hydrophobic tricyclic hydrocarbon—into the phthalamide core introduces profound mechanistic constraints during self-assembly [2].
Steric Guidance: The massive steric bulk of the adamantyl groups shields the amide nitrogen atoms, forcing metal coordination to occur primarily via the carbonyl oxygens. This steric hindrance dictates the topology of the resulting framework, often driving the system toward low-dimensional (1D chains or 2D grids) architectures, or highly interpenetrated 3D networks [3].
Hydrophobic Pockets: The aliphatic bulk of the adamantane moieties generates intrinsic hydrophobic pockets within the crystal lattice. These microenvironments are highly desirable for the selective trapping of non-polar guest molecules and for enhancing the overall hydrolytic stability of the coordination polymer [4].
Because of the high kinetic barrier to coordination imposed by these bulky groups, standard room-temperature mixing often yields amorphous precipitates. Therefore, the protocols below utilize solvothermal synthesis and controlled liquid-liquid layering to provide the necessary activation energy and slow diffusion rates required for error-correction and single-crystal growth.
Chemical and Reagent Specifications
To ensure reproducibility, all reagents must meet the purity standards outlined below. The use of anhydrous solvents is critical to prevent premature hydrolysis of the metal salts before ligand coordination can occur.
Reagent / Chemical
Role in Synthesis
CAS Number
Required Purity
N,N'-Bis-adamantan-1-yl-phthalamide
Primary Bulky Ligand
304663-15-8
≥ 97% (HPLC)
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
Metal Node Precursor (3D)
10196-18-6
≥ 99.0% (ACS)
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
Metal Node Precursor (1D/2D)
10125-13-0
≥ 99.0% (ACS)
N,N-Dimethylformamide (DMF)
Primary Solvent
68-12-2
Anhydrous, 99.8%
Ethanol (EtOH)
Co-solvent / Diffusion Layer
64-17-5
Absolute, ≥ 99.5%
Triethylamine (TEA)
Deprotonation Modulator
121-44-8
≥ 99.5%
Experimental Workflows (Protocols)
The following protocols are designed as self-validating systems. Visual and physical checkpoints are embedded within the steps to ensure the thermodynamic conditions for crystallization are met.
Protocol A: Solvothermal Synthesis of Zn(II) Coordination Polymers
Objective: To synthesize 3D sterically interlocked frameworks using high thermal energy to overcome the adamantyl kinetic barrier.
Precursor Preparation: In a 20 mL glass scintillation vial, dissolve 0.05 mmol of N,N'-bis(adamantan-1-yl)phthalamide in 5.0 mL of DMF. Causality: DMF is chosen for its high boiling point and exceptional ability to dissolve highly hydrophobic adamantane derivatives.
Metal Addition: Add 0.10 mmol of Zn(NO₃)₂·6H₂O to the solution. Sonicate for 10 minutes until the solution is completely clear.
Modulation: Add exactly 10 µL of TEA. Validation Check: The solution must remain optically clear. If immediate cloudiness occurs, the local pH is too high, causing zinc hydroxide precipitation; discard and restart.
Filtration: Pass the mixture through a 0.45 µm PTFE syringe filter into a Teflon-lined stainless steel autoclave. Causality: Removing heterogeneous dust particles ensures that subsequent nucleation is purely thermodynamically driven by the ligand-metal interactions.
Thermal Treatment: Seal the autoclave and heat in a programmable oven at 120 °C for 72 hours.
Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a rate of 2 °C/hour . Causality: Rapid cooling traps the system in kinetic minimums, yielding amorphous powders. A 2 °C/hour rate allows reversible bond formation, yielding high-quality single crystals suitable for X-ray diffraction (XRD).
Harvesting: Wash the resulting colorless block crystals with fresh DMF (3 × 5 mL) and absolute ethanol (3 × 5 mL), then dry under a gentle stream of N₂.
Protocol B: Room-Temperature Liquid-Liquid Layering for Cu(II) Networks
Objective: To synthesize 1D/2D coordination polymers using slow diffusion, preventing the rapid precipitation of the bulky ligand.
Ligand Solution (Bottom Layer): Dissolve 0.02 mmol of N,N'-bis(adamantan-1-yl)phthalamide in 2.0 mL of a 1:1 mixture of DMF and Dichloromethane (DCM) in a narrow glass tube (e.g., an NMR tube or crystallization tube).
Buffer Layer (Middle Layer): Carefully layer 1.0 mL of pure EtOH over the ligand solution using a glass Pasteur pipette. Causality: The buffer layer slows the diffusion rate between the metal and ligand, preventing rapid kinetic precipitation at the interface.
Metal Solution (Top Layer): Dissolve 0.02 mmol of CuCl₂·2H₂O in 2.0 mL of EtOH/H₂O (4:1 v/v). Gently layer this on top of the buffer layer.
Incubation: Seal the tube with Parafilm and leave it undisturbed in a dark, vibration-free environment at 25 °C for 3 to 4 weeks.
Validation Check: Blue/green needle-like crystals should begin forming at the interface after approximately 14 days. Harvest carefully via decantation.
Data Presentation: Expected Physicochemical Properties
The massive steric bulk of the adamantyl groups heavily influences the physical properties of the resulting coordination polymers. Below is a summary of the expected crystallographic and physical data based on analogous adamantane-based frameworks [2, 3, 4].
Property
Zn(II) Framework (Protocol A)
Cu(II) Network (Protocol B)
Typical Topology
3D Interpenetrated Network
1D Chains or 2D Grid
Metal Coordination Geometry
Tetrahedral or Octahedral (Zn clusters)
Square Planar or Paddlewheel
Crystal Morphology
Colorless Blocks
Blue/Green Needles
BET Surface Area (m²/g)
300 – 600 (Restricted by interpenetration)
< 50 (Non-porous 1D/2D packing)
Hydrophobicity (Water Contact Angle)
> 120° (Highly Hydrophobic)
> 100° (Hydrophobic)
Thermal Stability (TGA)
Stable up to ~350 °C
Stable up to ~280 °C
Mechanistic Pathways & Visualization
The self-assembly of these coordination polymers is a delicate balance between the thermodynamic drive of metal-ligand bond formation and the kinetic hindrance imposed by the adamantyl groups. The workflow below maps this self-assembly logic.
Figure 1: Self-assembly pathways of N,N'-bis(adamantan-1-yl)phthalamide coordination polymers.
References
Chen, B., Eddaoudi, M., Reineke, T. M., Kampf, J. W., & O'Keeffe, M. (2000). Cu2(ATC)·6H2O: Design of Open Metal Sites in Porous Metal−Organic Crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate). Journal of the American Chemical Society. Available at:[Link][1]
Zheng, S.-R., Yang, Q.-Y., Yang, R., Cao, C.-C., & Pan, M. (2011). Coordination polymers constructed from tetrahedral-shaped adamantane tectons. CrystEngComm (RSC Publishing). Available at:[Link][2]
Dong, Y., et al. (2016). A series of novel metal-organic frameworks assembled from adamantane dicarboxylates and flexible 1,2-bis(imidazole) ethane ligand: Syntheses, structures, and properties. Inorganic and Nano-Metal Chemistry (Taylor & Francis). Available at:[Link][3]
Application Note: N,N'-Bis-adamantan-1-YL-phthalamide in Supramolecular Drug Delivery Systems
Introduction & Mechanistic Overview The development of stimuli-responsive, self-assembling biomaterials has revolutionized targeted therapeutic delivery. At the forefront of this field is host-guest supramolecular chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
The development of stimuli-responsive, self-assembling biomaterials has revolutionized targeted therapeutic delivery. At the forefront of this field is host-guest supramolecular chemistry, which utilizes non-covalent interactions to build dynamic, reversible networks. N,N'-Bis-adamantan-1-YL-phthalamide (CAS: 304663-15-8) has emerged as a highly efficient bivalent guest molecule designed specifically to cross-link macrocyclic hosts, particularly
β
-cyclodextrin (
β
-CD)[1].
The Causality of Molecular Design
The efficacy of N,N'-Bis-adamantan-1-YL-phthalamide relies on two distinct structural features:
The Adamantane Termini: Adamantane is a highly symmetrical, lipophilic polycyclic cage that acts as a perfect size-match for the hydrophobic cavity of
β
-CD. The inclusion complexation is thermodynamically driven by the displacement of enthalpy-rich water molecules from the
β
-CD cavity, resulting in a remarkably high association constant (
Ka≈104−105 M−1
)[1].
The Phthalamide Core: Unlike flexible aliphatic linkers, the phthalamide scaffold provides a rigid, planar aromatic core[2]. This structural rigidity is critical; it sterically hinders the molecule from folding back on itself. Consequently, it prevents intramolecular looping (where both adamantane groups bind to
β
-CDs on the same polymer chain) and forces intermolecular cross-linking. This drives the robust formation of supramolecular hydrogels and nanoparticles[2].
Supramolecular assembly of β-cyclodextrin and bis-adamantyl phthalamide for drug delivery.
Quantitative Data Presentation
The shift from monovalent adamantane conjugates to rigid bivalent cross-linkers like N,N'-Bis-adamantan-1-YL-phthalamide drastically alters the macroscopic properties of the delivery vehicle. Table 1 summarizes the biophysical advantages of utilizing this bivalent cross-linker in a standard
β
-CD-hyaluronic acid (HA) polymer system.
Table 1: Comparative Biophysical Properties of Adamantane Cross-linkers in
β
-CD Networks
Host Preparation: Dissolve the
β
-CD-grafted polymer in 1X PBS to achieve a final concentration of 10 mg/mL. Insight: PBS is used to maintain physiological pH and ionic strength, which screens charge repulsion on the polymer backbone without disrupting hydrophobic host-guest interactions.
Guest Solubilization: Dissolve N,N'-Bis-adamantan-1-YL-phthalamide in anhydrous DMSO at 5 mg/mL. Insight: The adamantane and phthalamide moieties are highly lipophilic; DMSO ensures complete solvation prior to assembly.
Self-Assembly: Under vigorous magnetic stirring (800 rpm) at room temperature, inject the guest solution dropwise into the host polymer solution at a predetermined Host:Guest molar ratio of 2:1 (to ensure all adamantane termini find a
β
-CD cavity).
Dialysis & Purification: Transfer the turbid mixture into a dialysis cassette (MWCO 3.5 kDa) and dialyze against 1X PBS for 24 hours (change buffer three times). Insight: This step removes the DMSO and drives the thermodynamic equilibrium toward tight host-guest complexation, precipitating the self-assembled SNPs[5].
Protocol B: Drug Loading and In Vitro Release Assay
Objective: To encapsulate a hydrophobic therapeutic (e.g., Doxorubicin) and validate its controlled release.
Step-by-Step Methodology:
Drug Encapsulation: During Step 3 of Protocol A, co-dissolve Doxorubicin (DOX) base (1 mg/mL) into the DMSO solution containing the bis-adamantyl cross-linker. Insight: DOX base is hydrophobic and will partition into the hydrophobic microdomains created by the phthalamide core and
β
-CD cavities during self-assembly.
Removal of Free Drug: Post-dialysis (Protocol A, Step 4), centrifuge the SNP suspension at 10,000 x g for 10 minutes to pellet any unencapsulated, precipitated DOX.
Release Assay Setup: Aliquot 2 mL of DOX-loaded SNPs into a dialysis bag (MWCO 3.5 kDa) and submerge in 20 mL of release media (PBS, pH 7.4 vs. Acetate Buffer, pH 5.0 to simulate the tumor microenvironment).
Sampling: Incubate at 37°C with gentle shaking. At predetermined time points (1, 2, 4, 8, 24, 48 hours), remove 1 mL of the external media and replace with 1 mL of fresh media.
Quantification: Measure DOX fluorescence (Ex: 480 nm, Em: 590 nm) to calculate the cumulative release percentage. Validation Check: A faster release profile at pH 5.0 validates the structural relaxation of the supramolecular network under acidic conditions, confirming tumor-responsive delivery potential.
References
Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery
MDPI - Molecules
URL:[Link][2]
Adamantane in Drug Delivery Systems and Surface Recognition
MDPI - Molecules
URL:[Link][1]
Versatile Supramolecular Gene Vector Based on Host–Guest Interaction
ACS Publications - Biomacromolecules
URL:[Link][3]
Application Notes and Protocols for the In Vitro Evaluation of N,N'-Bis-adamantan-1-YL-phthalamide
Introduction: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold N,N'-Bis-adamantan-1-YL-phthalamide is a unique synthetic molecule characterized by a central phthalamide core symmetrically substituted wit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold
N,N'-Bis-adamantan-1-YL-phthalamide is a unique synthetic molecule characterized by a central phthalamide core symmetrically substituted with two adamantane moieties. The adamantane group, a rigid and lipophilic diamondoid hydrocarbon, is a well-established pharmacophore known to improve the metabolic stability and target engagement of drug candidates.[1][2] While this specific compound is not extensively characterized in public literature, its structural components strongly suggest a potential interaction with key enzymes in lipid signaling and inflammatory pathways.
The most probable biological target for adamantane-containing amides and ureas is soluble epoxide hydrolase (sEH) .[3][4][5] This enzyme plays a critical role in the degradation of anti-inflammatory and vasodilatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs).[6][7] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a promising therapeutic strategy for hypertension, vascular inflammation, and pain.[4][6][8]
Furthermore, related N-adamantyl phthalimidine structures have been demonstrated to possess significant anti-inflammatory properties, specifically by reducing the production of tumor necrosis factor-alpha (TNF-α) and nitrite (a stable metabolite of nitric oxide) in immune cells.[9][10][11]
This guide provides a comprehensive suite of in vitro protocols designed to thoroughly characterize the biological activity of N,N'-Bis-adamantan-1-YL-phthalamide, focusing on its potential as both a soluble epoxide hydrolase inhibitor and a general anti-inflammatory agent.
Signaling Pathway: The Role of Soluble Epoxide Hydrolase (sEH)
The diagram below illustrates the central role of sEH in the arachidonic acid cascade. Inhibition of sEH blocks the conversion of protective EETs into their less active diol forms (DHETs), thereby enhancing their beneficial downstream effects.
Caption: The sEH pathway and the inhibitory action of the test compound.
Protocol 1: Biochemical Assay for sEH Inhibition (Fluorometric)
This protocol describes a direct, high-throughput method to determine if N,N'-Bis-adamantan-1-YL-phthalamide inhibits the enzymatic activity of purified sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[6][7]
Principle of the Assay
Recombinant human sEH (HsEH) enzyme hydrolyzes the epoxide moiety of a synthetic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). This enzymatic action leads to the release of the highly fluorescent 6-methoxy-2-naphthaldehyde (6M2N), which can be monitored kinetically.[6][7] The rate of fluorescence increase is directly proportional to sEH activity, and a reduction in this rate in the presence of the test compound indicates inhibition.
Materials & Reagents
Test Compound: N,N'-Bis-adamantan-1-YL-phthalamide
Enzyme: Recombinant Human Soluble Epoxide Hydrolase (HsEH)
Substrate: PHOME or similar fluorescent sEH substrate (e.g., Epoxy Fluor 7)[12]
Positive Control: A known sEH inhibitor (e.g., AUDA, NCND, or t-AUCB)[12][13]
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[6][14]
Solvent: 100% Dimethyl Sulfoxide (DMSO)
Equipment:
Black, flat-bottom 96- or 384-well microplates (non-binding surface recommended)[15]
Fluorescence microplate reader with temperature control and injectors (optional)
Multichannel pipettes
Reagent reservoirs
Experimental Workflow: Biochemical sEH Assay
Caption: General workflow for the biochemical sEH inhibitor screening assay.
Step-by-Step Methodology
Test Compound Preparation:
Prepare a 10 mM stock solution of N,N'-Bis-adamantan-1-YL-phthalamide in 100% DMSO.
Create a 10-point, 3-fold serial dilution series from the stock solution in DMSO. This will be used to generate a dose-response curve. A typical starting concentration in the assay might be 10 µM.
Causality: Using a serial dilution allows for the determination of the IC50, the concentration at which the compound inhibits 50% of enzyme activity. DMSO is used for its ability to dissolve a wide range of organic molecules.
Assay Plate Setup (for a 100 µL final volume):
Design a plate map including wells for:
100% Activity Control: Contains enzyme and solvent (DMSO) but no inhibitor.
Test Compound Wells: Contains enzyme and serial dilutions of the test compound.
Positive Control Wells: Contains enzyme and a known sEH inhibitor.
Background Control (No Enzyme): Contains substrate and solvent but no enzyme, to measure substrate auto-hydrolysis.
Add 50 µL of sEH Assay Buffer to all wells of a black 96-well plate.
Add 10 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
Enzyme Addition and Incubation:
Prepare the working solution of recombinant HsEH in cold sEH Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate for the duration of the assay (e.g., 3 nM).[6]
Add 20 µL of the diluted enzyme solution to all wells except the "Background Control" wells.
Incubate the plate for 15 minutes at room temperature (or 25°C).
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately determining the potency of tight-binding or time-dependent inhibitors.
Reaction Initiation and Measurement:
Prepare the sEH substrate solution in sEH Assay Buffer (e.g., 50 µM PHOME).[6] Protect this solution from light.[13]
Place the plate in the fluorescence reader. Set the temperature to 25°C.
Set the reader to perform a kinetic read with an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm.[7][12][16]
Add 20 µL of the substrate solution to all wells to initiate the reaction. It is recommended to use a multichannel pipette or an automated injector for simultaneous addition.
Immediately begin reading the fluorescence every 30-60 seconds for 20-30 minutes.
Data Analysis:
For each well, determine the reaction rate (slope or Vmax) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
Subtract the average rate of the "Background Control" from all other wells.
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = (1 - (Rate_of_Test_Well / Rate_of_100%_Activity_Control)) * 100
Plot the % Inhibition against the logarithm of the test compound concentration.
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity
This protocol evaluates the ability of N,N'-Bis-adamantan-1-YL-phthalamide to suppress the inflammatory response in a cellular context, which is a documented activity of structurally similar compounds.[10][11]
Principle of the Assay
The murine macrophage cell line, RAW 264.7, is stimulated with bacterial lipopolysaccharide (LPS), a potent inducer of inflammation. This stimulation leads to the production and release of pro-inflammatory mediators, including TNF-α and nitric oxide (measured as nitrite).[10] The test compound is added prior to LPS stimulation, and its ability to reduce the levels of these mediators in the cell culture supernatant is quantified.
Materials & Reagents
Cells: RAW 264.7 murine macrophage cell line
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Inducer: Lipopolysaccharide (LPS) from E. coli
Nitrite Quantification: Griess Reagent System
TNF-α Quantification: Mouse TNF-α ELISA Kit
Equipment:
Standard cell culture incubator (37°C, 5% CO2)
96-well tissue culture-treated plates
Absorbance microplate reader
Step-by-Step Methodology
Cell Seeding:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
Incubate overnight to allow for cell adherence.
Compound Treatment:
Prepare serial dilutions of N,N'-Bis-adamantan-1-YL-phthalamide in cell culture medium. Ensure the final DMSO concentration is non-toxic and consistent across all wells (typically ≤ 0.5%).
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle control.
Incubate for 1-2 hours.
Causality: Pre-treatment with the compound allows it to enter the cells and engage with its intracellular targets before the inflammatory cascade is initiated.
Inflammatory Stimulation:
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "Unstimulated Control" wells.
Incubate the plate for 24 hours.
Supernatant Collection and Analysis:
After incubation, centrifuge the plate briefly to pellet any detached cells.
Carefully collect 50-80 µL of the supernatant from each well for analysis.
Nitrite Measurement (Griess Assay):
Add 50 µL of supernatant to a new 96-well plate.
Add the Griess reagents according to the manufacturer's instructions.
Incubate for 10-15 minutes at room temperature.
Measure the absorbance at ~540 nm.
Quantify the nitrite concentration using a sodium nitrite standard curve.
TNF-α Measurement (ELISA):
Use the collected supernatant to perform the TNF-α ELISA according to the kit manufacturer's protocol. This typically involves binding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.
Measure the absorbance and calculate the TNF-α concentration based on the provided standard curve.
Data Analysis:
Calculate the percent reduction in nitrite and TNF-α production for each compound concentration relative to the "LPS + Vehicle" control.
It is also advisable to run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in inflammatory markers is not due to cell death.[14]
Data Presentation Summary
The results from these assays should be compiled to provide a comprehensive profile of the compound's activity.
Cai, C., et al. (2010). Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. PubMed.
Morisseau, C., & Hammock, B. D. (2007). Development of a high-throughput screen for soluble epoxide hydrolase inhibition.
Agilent. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library.
Luo, D., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(9), 2369-2384.
Tweedie, D., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. ACS Chemical Neuroscience, 12(7), 1146-1165.
Makhoba, X. H., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Molecules, 26(22), 6868.
Luo, D., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed.
Manhiani, M. M., et al. (2008). An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats. Journal of Cardiovascular Pharmacology, 52(4), 348-354.
Hwang, S. H., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Xenobiotica, 45(11), 945-956.
Zhou, Y., et al. (2019). Soluble epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, represses human aortic smooth muscle cell proliferation and migration by regulating cell death pathways via the mTOR signaling. International Journal of Molecular Medicine, 43(1), 261-270.
Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430.
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of Adamantan-1-yl-piperidin-1-yl-methanone.
GuideChem. (2024, April 12). What is the mechanism of adamantane and its pharmacological properties?.
Ivleva, E. A., et al. (2016). Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. Russian Journal of Organic Chemistry, 52(11), 1567-1572.
Troubleshooting low yield in N,N'-Bis-adamantan-1-YL-phthalamide synthesis
Topic: Troubleshooting Low Yield in N,N'-Bis-adamantan-1-YL-phthalamide Synthesis (CAS: 304663-15-8) Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the Technical Support Center. The syn...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Troubleshooting Low Yield in N,N'-Bis-adamantan-1-YL-phthalamide Synthesis (CAS: 304663-15-8)
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the Technical Support Center. The synthesis of N,N'-bis-adamantan-1-yl-phthalamide is notoriously challenging due to the extreme steric bulk of the 1-adamantyl group[1]. This guide is designed to help researchers and drug development professionals understand the mechanistic bottlenecks of this reaction and implement field-proven, self-validating protocols to maximize yield.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is my yield of N,N'-Bis-adamantan-1-YL-phthalamide so low when using standard coupling conditions?A: The core issue is severe steric hindrance. The 1-adamantyl group is a rigid, three-dimensional aliphatic cage. When the first 1-adamantylamine molecule reacts with phthaloyl chloride[2], the resulting mono-amide intermediate creates a massive steric shield around the adjacent, unreacted acyl chloride. The activation energy required for a second bulky adamantylamine to approach and attack this hindered electrophilic center is exceptionally high. Consequently, the intermolecular reaction stalls, leaving unreacted intermediate or promoting side reactions.
Q2: I am observing a major side product with a lower mass than expected in my LC-MS. What is it?A: You are almost certainly observing N-(1-adamantyl)phthalimide . Once the mono-amide mono-acid chloride intermediate forms, the newly formed amide nitrogen can act as an internal nucleophile. Because the two functional groups are held in close proximity on the ortho-substituted benzene ring, intramolecular cyclization to form a stable 5-membered imide ring is kinetically favored over the sterically hindered intermolecular attack by a second adamantylamine molecule[3].
Q3: How can I suppress imide formation and drive the reaction to the desired bis-amide?A: To outcompete the intramolecular cyclization, you must manipulate the reaction kinetics using three principles:
Stoichiometry: Use a massive excess of 1-adamantylamine (at least 4.0 equivalents) to artificially inflate the collision frequency for the intermolecular pathway.
Inverse Addition: Add the electrophile (phthaloyl chloride) dropwise to the nucleophile (amine), rather than the standard reverse order. This ensures the intermediate is constantly surrounded by a vast excess of amine.
Thermal Control: Keep the reaction strictly at 0 °C during addition. Heat accelerates the intramolecular cyclization (imide formation) significantly more than the intermolecular amidation[4].
Q4: Should I use phthalic anhydride instead of phthaloyl chloride to avoid the highly reactive acid chloride intermediate?A: No. Reacting phthalic anhydride with 1-adamantylamine will cleanly yield N-(1-adamantyl)phthalamic acid. However, the subsequent dehydration/coupling required to add the second amine is highly inefficient due to the aforementioned steric constraints. Attempting to force this second coupling usually results in dehydration to the imide rather than bis-amidation[5]. Phthaloyl chloride is the mandatory starting material for this specific bis-amide[2][6].
Part 2: Quantitative Strategy Comparison
To illustrate the causality behind reagent selection, the following table summarizes the expected outcomes of various synthetic strategies based on internal validation data.
Table 1: Comparison of Synthetic Strategies for N,N'-Bis-adamantan-1-YL-phthalamide
Electrophile Source
Coupling Strategy
Reaction Conditions
Major Product
Expected Bis-amide Yield
Phthalic Anhydride
Direct Amination
THF, Reflux, 24h
N-(1-Adamantyl)phthalamic acid
< 5%
Phthalic Acid
EDC/HOBt + Amine
DMF, RT, 24h
N-(1-Adamantyl)phthalimide
10 - 15%
Phthaloyl Chloride
Standard Addition (1:2.2 eq)
DCM, Et₃N, RT, 12h
Imide + Bis-amide mixture
20 - 30%
Phthaloyl Chloride
Inverse Addition (1:4.0 eq)
DCM, DMAP (cat.), 0 °C to RT
N,N'-Bis-adamantan-1-YL-phthalamide
> 70%
Part 3: Reaction Pathway Visualization
The following diagram illustrates the kinetic bifurcation that occurs during the synthesis. Understanding this pathway is critical for troubleshooting your reaction conditions.
Caption: Reaction pathway illustrating the kinetic competition between bis-amidation and imide cyclization.
Part 4: Optimized Self-Validating Protocol
This protocol utilizes inverse addition and kinetic thermal control to force the intermolecular bis-amidation. The procedure includes built-in validation steps to ensure the reaction is proceeding as intended.
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system thoroughly with dry Nitrogen (N₂). Causality: Phthaloyl chloride is highly sensitive to moisture; water will hydrolyze it to phthalic acid, permanently killing the reaction.
Nucleophile Solution: Dissolve 1-adamantylamine (6.05 g) and DMAP (0.12 g) in 80 mL of anhydrous DCM in the round-bottom flask.
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C for 15 minutes.
Inverse Addition (Critical Step): Dissolve phthaloyl chloride (2.03 g) in 20 mL of anhydrous DCM. Transfer this to the dropping funnel. Add the electrophile solution dropwise to the cold amine solution over a period of 45 to 60 minutes .
Validation Check: A white precipitate (1-adamantylamine hydrochloride salt) should begin forming immediately. If no precipitate forms, your amine may be degraded or wet.
Kinetic Maturation: Stir the reaction mixture at 0 °C for 2 hours. Do not remove the ice bath prematurely.
Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 12 hours.
Validation Check: Perform TLC (Eluent: 1:1 Hexane/Ethyl Acetate). You should observe the disappearance of the intermediate and the dominance of a highly non-polar spot (the bis-amide).
Quenching and Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:
1M HCl (3 x 50 mL) to selectively protonate and remove the massive excess of unreacted 1-adamantylamine and DMAP.
Saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining acid.
Brine (1 x 50 mL) to pull water from the organic layer.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified via recrystallization from hot ethanol or flash column chromatography to yield pure N,N'-Bis-adamantan-1-YL-phthalamide.
References
Title: Synthetic Routes to N-Heterocyclic Carbene Precursors
Source: Chemical Reviews (American Chemical Society)
URL: [Link]
Title: Novel Di- and Tetracarboxylatoplatinum(IV) Complexes. Synthesis, Characterization, Cytotoxic Activity, and DNA Platination
Source: Journal of Medicinal Chemistry (American Chemical Society)
URL: [Link]
Title: Thalidomide analogs and methods of use (US10730835B2)
Title: Proton transfer at Carbon: in organic synthesis
Source: Durham E-Theses
URL: [Link]
Title: Isomeric difference in the crystalline-state chemiluminescence property of an adamantylideneadamantane 1,2-dioxetane with a phthalimide chromophore
Source: ResearchGate
URL: [Link]
Technical Support Center: Recrystallization & Purification of N,N'-Bis-adamantan-1-YL-phthalamide
Executive Summary N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8) presents a unique purification challenge due to its dichotomous structural properties. The molecule features two bulky, highly lipophilic adamantane...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8) presents a unique purification challenge due to its dichotomous structural properties. The molecule features two bulky, highly lipophilic adamantane cages flanking a central phthalamide core capable of strong intermolecular hydrogen bonding. This structural duality often leads to unpredictable solubility behaviors, such as "oiling out" (liquid-liquid phase separation) or co-precipitation of synthesis impurities.
This guide provides a self-validating, causality-driven approach to selecting the optimal recrystallization solvents and troubleshooting common purification bottlenecks for adamantyl-phthalamide derivatives[1],[2].
Choosing the correct solvent requires balancing the dissolution of the hydrogen-bonded phthalamide core with the precipitation of the lipophilic adamantane groups. Based on the behavior of analogous adamantyl amides[3] and bis-phthalamides[1], binary solvent systems offer the highest degree of control.
Solvent System
Dissolution Power (Hot)
Crystallization Yield (Cold)
Impurity Removal Profile
Causality & Recommendation
Ethyl Acetate / Hexane
High
>85%
Excellent for mixed (polar/non-polar) impurities.
Primary Choice. EtOAc disrupts amide H-bonds at reflux; Hexane acts as a highly effective anti-solvent for the adamantane cages[1].
Aqueous Ethanol
Moderate
~70%
Good for polar impurities (e.g., unreacted phthalic anhydride).
Secondary Choice. The protic nature of ethanol aids in solvating the amide, while water forces precipitation[2].
Toluene
High
~60%
Removes highly polar, colored impurities.
Niche Use. High boiling point allows complete dissolution, but strong lipophilic affinity reduces cold recovery[1].
DMF / Water
Very High
>90%
Excellent for highly stubborn, insoluble crude mixtures.
Avoid if possible. While yield is high, DMF frequently becomes trapped within the crystal lattice of bulky amides.
Troubleshooting Guides & FAQs
Q1: Why does my N,N'-Bis-adamantan-1-YL-phthalamide "oil out" instead of forming crystals during cooling?A1: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. Because the bulky adamantane cages lower the entropy of crystallization, the phthalamide core tends to form amorphous, hydrogen-bonded aggregates rather than an ordered lattice.
Troubleshooting Step: Switch to a solvent system with a steeper solubility curve (like EtOAc/Hexane). Lower your initial concentration by adding 10-15% more Ethyl Acetate, and introduce seed crystals exactly at the cloud point to promote nucleation over phase separation.
Q2: How do I ensure unreacted 1-adamantylamine is completely removed before recrystallization?A2: 1-Adamantylamine is highly lipophilic and will co-precipitate with your product if relying solely on crystallization.
Troubleshooting Step: Implement a self-validating acid wash prior to crystallization. Dissolve the crude mixture in Dichloromethane (DCM) and wash with 1M HCl. The acid protonates the amine, driving it into the aqueous phase. Validation: Check the pH of the aqueous layer; a consistently acidic pH (pH < 3) confirms the basic amine has been fully partitioned out of your organic product layer.
Q3: My recovered crystals are slightly yellow. How do I remove these persistent impurities?A3: Yellowing typically indicates the presence of degraded phthalic anhydride byproducts or trace oxidation of the amine[1].
Troubleshooting Step: Incorporate a decolorizing step. Add 1-2% (w/w) activated carbon to the hot Ethyl Acetate solution and boil for 5 minutes. Perform a hot filtration through a pre-heated Celite pad. The high surface area of the carbon selectively adsorbs the conjugated, color-imparting impurities.
Standard Operating Procedure (SOP): Optimized Recrystallization
This protocol utilizes the Ethyl Acetate / Hexane binary system, optimized for high-purity recovery of N,N'-Bis-adamantan-1-YL-phthalamide.
Dissolution: Suspend the crude N,N'-Bis-adamantan-1-YL-phthalamide in a minimum volume of Ethyl Acetate inside a round-bottom flask. Heat the mixture to reflux (~77°C) with continuous magnetic stirring until complete dissolution is achieved.
Clarification (Optional): If the solution is cloudy or colored, add activated carbon, reflux for 5 minutes, and perform a hot filtration through a pre-heated Buchner funnel to remove insoluble polymeric byproducts[1].
Anti-Solvent Titration: While maintaining the filtrate near boiling, slowly add hot Hexane dropwise. Continue addition until the solution becomes faintly turbid (this is the cloud point).
Equilibration: Add 2-3 drops of hot Ethyl Acetate just until the turbidity clears. This ensures the solution is perfectly saturated. Remove the flask from the heat source.
Nucleation & Crystallization: Allow the flask to cool undisturbed to room temperature for at least 2 hours. Crucial: Do not agitate the flask, as this promotes the formation of smaller, less pure crystals. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.
Isolation: Vacuum filter the resulting crystalline matrix. Wash the filter cake with a minimal amount of ice-cold Hexane to displace any residual mother liquor without dissolving the product.
Drying: Dry the crystals under high vacuum at 50°C for 12 hours to remove trapped solvent molecules.
Process Workflow Diagram
Recrystallization workflow for N,N'-Bis-adamantan-1-YL-phthalamide.
Technical Support Center: Optimizing Bis-adamantyl Phthalamide Formation
Welcome to the technical support center for the synthesis of bis-adamantyl phthalamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of bis-adamantyl phthalamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during this challenging synthesis. The significant steric hindrance imparted by the two adamantyl groups necessitates careful optimization of reaction parameters, particularly temperature.
This guide provides a framework for logical troubleshooting, evidence-based protocol optimization, and a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing bis-adamantyl phthalamide?
A1: The primary challenge is overcoming the significant steric hindrance from the two bulky adamantyl groups.[1][2] This steric congestion can dramatically slow down the reaction rate, requiring more forcing conditions (such as high temperatures) compared to syntheses with less bulky amines.[][4][5]
Q2: Which synthetic route is recommended for this synthesis? From phthalic anhydride or phthaloyl chloride?
A2: Both routes are viable, but present a trade-off between reagent reactivity and handling.
Phthalic Anhydride Route: This is often the more economical and common starting point.[6] The reaction proceeds through an initial ring-opening to form a phthalamic acid intermediate, followed by a high-temperature, water-eliminating ring closure. Due to the steric hindrance of the second adamantylamine, this second step is often the rate-limiting one and requires high temperatures.
Phthaloyl Chloride Route: This route uses a more reactive acyl chloride.[][6] The reaction can often be performed at lower temperatures. However, phthaloyl chloride is moisture-sensitive, and the reaction generates hydrogen chloride (HCl), which must be neutralized with a non-nucleophilic base.[6]
For initial attempts, the phthalic anhydride route is often preferred due to its operational simplicity, provided that sufficiently high temperatures can be safely achieved.
Q3: What is a reasonable starting temperature for this reaction?
A3: Given the steric hindrance, a high reaction temperature is crucial. For the reaction of phthalic anhydride with 1-adamantylamine, a starting point would be refluxing in a high-boiling solvent like glacial acetic acid (b.p. ~118°C).[6] However, it is very likely that higher temperatures are needed. Some syntheses of N-substituted phthalimides use temperatures in the range of 150-250°C, which can be achieved with microwave heating or high-boiling point solvents.[7]
Q4: How does temperature influence the reaction?
A4: Temperature is a critical parameter for several reasons:
Overcoming Activation Energy: It provides the necessary energy to overcome the high activation barrier caused by steric repulsion between the adamantyl groups and the phthalic anhydride core.
Dehydration/Ring-Closure: In the phthalic anhydride route, high temperature facilitates the dehydration of the phthalamic acid intermediate to form the final imide rings.
Solubility: It can help maintain the solubility of reactants and intermediates in the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of bis-adamantyl phthalamide.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low bis-adamantyl phthalamide yield.
Problem 1: Low Yield of Bis-adamantyl Phthalamide
Possible Cause
Recommended Solution
Scientific Rationale
Insufficient Reaction Temperature
Gradually increase the reaction temperature. If using glacial acetic acid (refluxing at ~118°C), consider switching to a higher-boiling solvent like xylene (~140°C) or using a sealed-vessel microwave reactor to reach temperatures of 150-200°C.[7]
The formation of the second C-N bond is sterically demanding and requires significant thermal energy to overcome the activation barrier.
Inadequate Reaction Time
Extend the reaction time significantly. Monitor the reaction by TLC or LC-MS at 6, 12, and 24-hour intervals to gauge progress.
Sterically hindered reactions are often slow. A reaction that is complete in 4-6 hours for a less hindered amine may require 24 hours or more for adamantylamine.[6]
Incomplete Reaction (Stalled at Intermediate)
If analysis shows the presence of the N-(1-adamantyl)phthalamic acid intermediate, the primary solution is to increase the temperature and reaction time to promote the final ring-closing dehydration step.
The second step, the attack of a second adamantylamine molecule and subsequent cyclization, is more sterically hindered than the first.
Impure Reagents
Ensure the purity of both phthalic anhydride and 1-adamantylamine. Phthalic anhydride can hydrolyze to phthalic acid over time. Use freshly opened or purified reagents.
Impurities can interfere with the reaction or introduce side products, ultimately lowering the yield of the desired product.
Problem 2: Product is Primarily the Mono-Amide/Mono-Imide
Possible Cause
Recommended Solution
Scientific Rationale
Steric Hindrance of Second Addition
This is the most likely cause. The reaction conditions are not vigorous enough to promote the second amidation. The solution is to increase the temperature and reaction time as described above.
The first reaction of adamantylamine with phthalic anhydride to open the ring is relatively facile. The second reaction to form the diamide is significantly more difficult due to the existing bulky adamantyl group.
Stoichiometry
Ensure that at least two full equivalents of 1-adamantylamine are used relative to phthalic anhydride. A slight excess (e.g., 2.1 equivalents) of the amine can sometimes help drive the reaction to completion.
While stoichiometry may not be the primary issue in the face of severe steric hindrance, ensuring an adequate amount of the amine nucleophile is available is a fundamental requirement.
Experimental Protocol: Synthesis from Phthalic Anhydride (Suggested Starting Point)
Disclaimer: This is a generalized protocol based on the synthesis of sterically hindered phthalamides. Optimization will be necessary.
Reaction Setup:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 equivalent).
Add 1-adamantylamine (2.1 equivalents).
Add glacial acetic acid as the solvent (e.g., to a concentration of 0.2-0.5 M).
Reaction Procedure:
Heat the reaction mixture to a vigorous reflux (for glacial acetic acid, this is ~118°C) with stirring.[6]
Maintain the reflux for a minimum of 6 hours. It is highly recommended to monitor the reaction by TLC or LC-MS. If the reaction is incomplete, continue heating for up to 24 hours.
Optimization Note: If the reaction does not proceed to completion, a higher temperature is required. This will necessitate changing the solvent to one with a higher boiling point (e.g., xylene) or employing a microwave reactor.
Work-up and Purification:
After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.
Slowly pour the cooled reaction mixture into a beaker of ice-water with stirring. This will precipitate the crude product.
Collect the precipitate by vacuum filtration.
Wash the solid sequentially with cold water and then with a small amount of cold ethanol to remove residual acetic acid and other impurities.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Process Flow Diagram
Caption: Experimental workflow for bis-adamantyl phthalamide synthesis.
References
Potter, G. D., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]
de Paula, C. C. A., et al. (n.d.). The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. ResearchGate. [Link]
Pace, V., & Hoyos, P. (n.d.). The synthesis of sterically hindered amides. PubMed. [Link]
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. [Link]
Pace, V., & Ruider, S. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Royal Society of Chemistry. [Link]
JournalsPub. (2025, December 12). Review on the Synthesis, Reactions, Biological Importance and Application of Phthalic Anhydride. JournalsPub. [Link]
Jamel, N. M., et al. (2020, November 28). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]
Turito. (2022, November 8). Phthalimide- Preparation, Chemical Reactions & Uses. Turito. [Link]
Royal Society of Chemistry. (n.d.). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Green Chemistry. [Link]
American Chemical Society. (2023, August 23). Synthesis of Naphthalimide Derivatives and Their Luminescence upon Complexation with Cucurbit[n]uril Hosts. The Journal of Organic Chemistry. [Link]
PubMed. (2019, December 6). Synthesis of Sterically Congested 2,2'-Bi(Adamantyl)-Based Alcohol and Amines. PubMed. [Link]
ResearchGate. (n.d.). Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. ResearchGate. [Link]
National Institutes of Health. (2018, February 10). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed Central. [Link]
MDPI. (2021, November 11). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI. [Link]
Google Patents. (n.d.). WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments.
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PubMed Central. [Link]
PubMed. (2021, June 24). N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) exerts neuroprotection against lead-induced toxicity in U-87 MG cells. PubMed. [Link]
MDPI. (2024, June 6). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. [Link]
Overcoming steric hindrance during N,N'-Bis-adamantan-1-YL-phthalamide synthesis
Technical Support Center: Synthesis of N,N'-Bis(adamantan-1-YL)-phthalamide A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenge of Steric Hindrance The synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of N,N'-Bis(adamantan-1-YL)-phthalamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenge of Steric Hindrance
The synthesis of N,N'-Bis(adamantan-1-YL)-phthalamide presents a significant synthetic challenge primarily due to the profound steric hindrance imposed by the two bulky adamantyl groups. These cage-like, rigid substituents effectively shield the nitrogen atoms of 1-aminoadamantane, drastically reducing their nucleophilicity and impeding their approach to the electrophilic carbonyl centers of a phthalic acid derivative. Standard amidation conditions often result in low to non-existent yields, the formation of the mono-substituted intermediate, or require harsh conditions that can compromise the integrity of the target molecule.
This technical guide provides a comprehensive troubleshooting resource and detailed experimental protocols designed to help you successfully navigate these steric barriers. We will explore the causality behind common experimental failures and provide field-proven solutions to achieve a successful synthesis.
This section addresses the most common issues encountered during the synthesis of N,N'-Bis(adamantan-1-YL)-phthalamide.
Q1: My reaction is not proceeding, and I am only recovering starting materials (phthalic anhydride/chloride and 1-aminoadamantane). What is the primary cause?
A1: The most likely cause is insufficient activation of the carboxylic acid or acyl group to overcome the high activation energy barrier imposed by steric hindrance. The lone pair on the nitrogen of 1-aminoadamantane is sterically inaccessible, making it a poor nucleophile. Standard conditions are often not forceful enough.
Troubleshooting Suggestion:
Switch to a More Reactive Electrophile: If using phthalic anhydride, consider switching to phthaloyl chloride. The acyl chloride is significantly more electrophilic and reactive towards nucleophilic attack.
Employ High-Power Coupling Agents: For reactions starting from phthalic acid, standard coupling agents like DCC (Dicyclohexylcarbodiimide) may be insufficient. Upgrade to a more potent phosphonium or uronium salt-based reagent such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that are more susceptible to attack by hindered amines.
Q2: I am only able to isolate the mono-substituted product, N-(adamantan-1-yl)phthalamic acid or N-(adamantan-1-yl)phthalimide. How can I drive the reaction to completion?
A2: This is a classic symptom of steric hindrance. The first substitution is kinetically more favorable. Once the first bulky adamantyl group is attached, the steric environment around the remaining carbonyl group becomes even more congested, making the second substitution extremely difficult.
Troubleshooting Suggestion:
Increase Reaction Temperature and Time: Providing more thermal energy can help the reactants overcome the activation barrier for the second substitution. Prolonged reaction times (24-72 hours) may be necessary.
Use a High-Boiling Point Solvent: Solvents like toluene, xylene, or glacial acetic acid allow for higher reaction temperatures, which can facilitate the second amidation. When using phthalic anhydride, refluxing in glacial acetic acid is a common method to drive the formation of the di-substituted product.
Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of 1-aminoadamantane to statistically favor the di-substitution.
Q3: I am seeing decomposition of my starting materials or product under harsh heating conditions. What are my alternatives?
A3: While high temperatures can overcome steric barriers, they can also lead to unwanted side reactions. A more elegant solution is to use a chemical activation strategy that allows the reaction to proceed under milder conditions.
Troubleshooting Suggestion:
Acyl Fluoride Formation: Convert the carboxylic acid groups of phthalic acid to acyl fluorides in situ. Acyl fluorides are highly reactive acylating agents but are generally more stable than acyl chlorides. A protocol using a reagent like cyanuric fluoride at elevated temperatures can be effective for coupling sterically hindered substrates where other methods fail.
Phosphonium/Uronium Reagents: As mentioned in Q1, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective. They work by creating a highly reactive OAt-ester intermediate, which is more readily attacked by the hindered amine, often at room temperature.
Q4: My reaction work-up is complicated, and I am having trouble purifying the final product. Any suggestions?
A4: The bulky, non-polar nature of the adamantyl groups makes the final product quite greasy and potentially difficult to crystallize. The basicity of any unreacted amine can also cause issues with standard silica gel chromatography.
Troubleshooting Suggestion:
Acid/Base Wash: During the work-up, ensure thorough washing with dilute acid (e.g., 1N HCl) to remove any unreacted 1-aminoadamantane and other basic additives like triethylamine.
Chromatography Modification: If using silica gel chromatography, consider pre-treating the silica with a triethylamine solution or using commercially available amine-functionalized silica to prevent streaking and improve separation.
Recrystallization: Explore a range of solvent systems for recrystallization. Given the non-polar nature of the product, consider solvent pairs like DCM/Hexane, Ethyl Acetate/Hexane, or Toluene/Heptane.
In-Depth Experimental Protocols
Two primary pathways are recommended, depending on the available starting materials and desired reaction conditions.
Pathway A: High-Reactivity Route from Phthaloyl Chloride
This method is often faster due to the high reactivity of the acyl chloride, but requires careful handling of the moisture-sensitive phthaloyl chloride.
Materials:
1-Aminoadamantane (2.2 eq)
Phthaloyl chloride (1.0 eq)
Triethylamine (Et3N) (2.5 eq)
Anhydrous Dichloromethane (DCM)
1N HCl, Saturated NaHCO₃, Brine
Procedure:
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-aminoadamantane (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
Cool the mixture to 0 °C using an ice bath.
In a separate flask, dissolve phthaloyl chloride (1.0 eq) in anhydrous DCM.
Add the phthaloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.
Pathway B: Thermally-Driven Route from Phthalic Anhydride
This method uses the more stable and economical phthalic anhydride but requires higher temperatures to drive the reaction to completion.
Materials:
1-Aminoadamantane (2.2 eq)
Phthalic Anhydride (1.0 eq)
Glacial Acetic Acid
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1.0 eq) and 1-aminoadamantane (2.2 eq).
Add glacial acetic acid as the solvent.
Heat the mixture to reflux (approx. 118 °C) and maintain for 24-48 hours. The reaction first forms the phthalamic acid intermediate, which then cyclizes to the imide (if only one equivalent of amine is used) or reacts with a second amine equivalent to form the diamide at high temperatures.
Monitor the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of ice-water.
The crude product should precipitate. Collect the solid by vacuum filtration.
Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).
- Mild conditions- High efficiency for hindered couplings- Low racemization risk (if applicable)
Cons
- Moisture sensitive reagent- Byproduct (HCl) must be scavenged
- High temperatures required- Potential for side reactions/decomposition
- Expensive coupling reagent- More complex stoichiometry
Visualized Workflows and Mechanisms
Troubleshooting Flowchart
This diagram outlines a logical sequence for troubleshooting common synthesis failures.
Caption: Troubleshooting flowchart for synthesis issues.
Mechanism of HATU-Mediated Coupling
This diagram illustrates how a uronium salt coupling agent activates the carboxylic acid, facilitating the attack by the sterically hindered 1-aminoadamantane.
Caption: HATU activation mechanism for hindered coupling.
References
Abdel-Aziz AAM.
Troubleshooting
Removing unreacted amantadine from N,N'-Bis-adamantan-1-YL-phthalamide mixtures
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the synthesis and purification of bulky adamantyl-based diamides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the synthesis and purification of bulky adamantyl-based diamides. A common bottleneck in the synthesis of N,N'-Bis-adamantan-1-YL-phthalamide is the complete removal of unreacted amantadine (1-adamantylamine).
This guide provides the theoretical causality behind the separation, troubleshooting FAQs, and a self-validating protocol to ensure high-purity product recovery.
The Causality of the Separation Challenge
Amantadine is a primary aliphatic amine attached to a bulky, lipophilic adamantane cage ([1]). In its free base form, it exhibits significant lipophilicity (LogP ~2.44) and readily co-dissolves or co-precipitates with lipophilic reaction products ([2]). Because both the target diamide and the unreacted amantadine share the adamantyl motif, standard aqueous washes are fundamentally insufficient to partition the free amantadine out of the organic phase.
However, amantadine is basic, with a pKa of approximately 10.45 ([2]). This basicity is the mechanistic key to its removal. By treating the crude mixture with a strong aqueous acid (such as 1M HCl), amantadine is protonated to form amantadine hydrochloride ([3]). This salt formation drastically shifts its solubility profile, breaking its lipophilic retention and forcing it into the aqueous phase ([4]).
In contrast, N,N'-Bis-adamantan-1-YL-phthalamide is a neutral diamide. The adamantyl amide structure lacks basic lone pairs available for protonation under mild acidic conditions, ensuring the diamide remains exclusively in the organic phase or as an insoluble solid ([5]).
Physicochemical Data Comparison
To understand the separation logic, compare the physicochemical properties of the two compounds below.
Q: Why does unreacted amantadine persist in my organic phase even after multiple water washes?A: Free base amantadine is highly lipophilic due to its adamantane core ([2]). Water alone cannot overcome the hydrophobic interactions keeping it dissolved in the organic solvent. You must actively ionize the amine using an acidic wash to force it into the aqueous layer ([4]).
Q: When I wash my ethyl acetate reaction mixture with 1M HCl, my diamide product crashes out and forms a thick emulsion. How do I fix this?A: N,N'-Bis-adamantan-1-YL-phthalamide has limited solubility in cold organic solvents due to the rigid bis-adamantyl structure and strong intermolecular amide hydrogen bonding ([5]). When the unreacted amantadine (which acts as a basic co-solvent) is extracted into the water, the diamide supersaturates and precipitates.
Solution: Switch to a biphasic suspension wash. Add Dichloromethane (DCM) to fully solubilize the diamide before the acid wash, or perform the extraction with hot Ethyl Acetate. Alternatively, if the diamide precipitates completely, you can filter the biphasic emulsion directly; the solid on the filter will be your pure diamide, while the amantadine-HCl remains dissolved in the aqueous filtrate.
Q: Can I use silica gel chromatography instead of acid-base extraction?A: While possible, it is highly inefficient for scale-up. Amantadine streaks heavily on standard normal-phase silica due to its basic amine group binding to the acidic silanols. Acid-base extraction is a self-validating, scalable system that exploits the fundamental pKa differences of the molecules ([2]).
This protocol relies on a self-validating feedback loop: checking the pH of the aqueous layer ensures the complete protonation and removal of the impurity.
Step 1: Dissolution. Dissolve the crude N,N'-Bis-adamantan-1-YL-phthalamide mixture in a sufficient volume of Dichloromethane (DCM) to ensure complete dissolution (approx. 10-20 mL/g of crude).
Step 2: Acidic Extraction. Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper and shake vigorously, venting frequently to release any pressure.
Step 3: Phase Separation & Validation. Allow the layers to separate.
Self-Validation Check: Draw a few drops of the upper aqueous layer and test with pH paper. It must be highly acidic (pH 1-2). If the pH is >3, the basic amantadine has neutralized the acid, indicating incomplete extraction. Add more 1M HCl and repeat the extraction until the aqueous layer remains strictly acidic.
Step 4: Organic Washing. Drain the lower DCM layer (containing the diamide) into a clean flask. Wash the organic layer once with brine (saturated NaCl) to remove residual water and acid.
Step 5: Drying and Concentration. Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
). Filter the drying agent and concentrate the filtrate under reduced pressure to yield pure N,N'-Bis-adamantan-1-YL-phthalamide.
Process Visualization
Acid-base extraction workflow for separating basic amantadine from neutral diamide.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2130, Amantadine." PubChem, NIH. URL:[Link]
Nguyen, et al. "Simple and Economical Process for Producing Amantadine Hydrochloride." ACS Omega, ACS Publications. URL:[Link]
Hwang, S. H., et al. "Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility." Journal of Medicinal Chemistry, NIH/PMC. URL:[Link]
Martins, Inês C. B., et al. "Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X-ray Diffraction and Solid-State NMR." Crystal Growth & Design, ACS Publications. URL:[Link]
Technical Support Center: HPLC Method Optimization for N,N'-Bis-adamantan-1-YL-phthalamide Purification
Welcome to the technical support center for the purification of N,N'-Bis-adamantan-1-YL-phthalamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of N,N'-Bis-adamantan-1-YL-phthalamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the purification of this unique and highly hydrophobic molecule. Its structure, featuring a polar phthalamide core flanked by two exceptionally bulky and non-polar adamantane groups, presents specific chromatographic hurdles that require a systematic and well-informed optimization strategy.
This document provides in-depth, experience-driven guidance in a question-and-answer format, covering everything from initial method development to advanced troubleshooting.
This section addresses the foundational questions to consider before beginning your purification workflow.
Q1: What are the critical physicochemical properties of N,N'-Bis-adamantan-1-YL-phthalamide that influence HPLC method development?
A1: Understanding the molecule's structure is paramount. The two adamantane moieties make the compound extremely hydrophobic (lipophilic) and bulky.[1][2] This leads to specific challenges:
High Hydrophobicity: Expect very strong retention on standard reversed-phase columns, necessitating a mobile phase with high organic solvent content.[3][4]
Poor Aqueous Solubility: The molecule is predicted to be practically insoluble in water.[5][6] This critically impacts sample preparation and the initial mobile phase conditions, as precipitation can occur upon injection if the sample solvent is incompatible with the mobile phase.
Slow Mass Transfer: The bulky nature of the adamantane groups can lead to slow diffusion into and out of the stationary phase pores, potentially causing peak broadening.[7]
Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Implication for HPLC
Molecular Weight
~468.6 g/mol
Standard for small molecule HPLC.
LogP (Lipophilicity)
High (estimated > 6)
Strong retention in Reversed-Phase (RP-HPLC). Requires high organic content in the mobile phase.
Aqueous Solubility
Very Low / Insoluble
Sample must be dissolved in a strong organic solvent. Risk of precipitation on-column if the initial mobile phase is too aqueous.
UV Absorbance
Yes (Phthalamide Chromophore)
UV detection is suitable. A wavelength scan is recommended, but ~230-254 nm is a good starting point.
pKa
Neutral (Amide protons are not readily ionizable)
Mobile phase pH will have a minimal effect on analyte retention but can be used to control peak shape by suppressing silanol interactions.[8][9]
Q2: Should I use Reversed-Phase (RP-HPLC) or Normal-Phase (NP-HPLC) for purification?
A2:Reversed-Phase HPLC (RP-HPLC) is the recommended starting point. RP-HPLC separates molecules based on hydrophobicity, making it the most logical choice for this highly non-polar compound.[4]
Expertise: The strong hydrophobic interactions between the adamantane groups and a non-polar stationary phase (like C18) will provide powerful retention and resolving power from more polar impurities.[1][10]
Trustworthiness: A generic gradient from a moderate to a high percentage of organic solvent will almost certainly elute the compound, providing a solid foundation for optimization.[11]
Normal-Phase (NP-HPLC) could be a secondary option if RP-HPLC fails to resolve critical impurities or isomers.[3][12] However, it often requires non-aqueous, volatile, and flammable solvents like hexane and isopropanol, which can be more challenging to handle.
Q3: How should I prepare my crude sample for injection to avoid common problems?
A3: Proper sample preparation is critical to prevent issues like peak splitting, high backpressure, and on-column precipitation.
Solvent Selection: Dissolve the sample completely in a solvent that is as weak as or slightly weaker than the initial mobile phase. Given the compound's poor aqueous solubility, dissolving it directly in the initial mobile phase (e.g., 70% Acetonitrile / 30% Water) is ideal. If solubility is an issue, use the minimum required amount of a stronger solvent like 100% Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM), but be aware this can cause peak distortion.
Concentration: Avoid overloading the column, which can cause peak fronting and loss of resolution.[13] Start with a concentration of approximately 1 mg/mL for analytical method development.
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter (choose a filter material, like PTFE, that is compatible with your organic solvent) to remove particulates that could clog the column frit.[14]
Section 2: HPLC Method Development Workflow
This diagram outlines a logical workflow for developing a robust purification method from scratch.
Caption: A logical workflow for HPLC method development.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q4: My compound is not eluting, or the retention time is extremely long. What should I do?
A4: This is a common issue for highly hydrophobic molecules and indicates that the mobile phase is too weak to displace the analyte from the stationary phase.
Causality: The strong hydrophobic interactions between the two adamantane groups and the C18 stationary phase are not being sufficiently disrupted by the organic solvent in your mobile phase.
Solutions (in order of application):
Increase Final Organic Percentage: Ensure your gradient runs up to 100% of the strong organic solvent (Acetonitrile or Methanol).[3]
Switch to a Stronger Organic Solvent: If using methanol, switch to acetonitrile. If already using acetonitrile, consider adding a small percentage (5-10%) of an even stronger solvent like isopropanol (IPA) or tetrahydrofuran (THF) to your organic mobile phase (Mobile Phase B).[3] Be sure to check for solvent miscibility and UV cutoff.
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) reduces mobile phase viscosity and can decrease retention time for hydrophobic compounds.[13][15] This often improves peak shape as well.
Use a Less Retentive Column: Switch from a C18 column to a C8, C4, or a Phenyl-Hexyl column. The shorter alkyl chains or different chemistry will reduce hydrophobic interactions, leading to earlier elution.[3]
Q5: My peak is tailing severely. What is the cause and how can I fix it?
A5: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Causality: The most likely cause is the interaction of the polar phthalamide part of your molecule with acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[11] This creates a secondary, undesirable retention mechanism.
Solutions:
Add an Acidic Modifier: Add 0.1% formic acid (FA) or 0.05% trifluoroacetic acid (TFA) to both your aqueous (A) and organic (B) mobile phases. This low pH protonates the silanol groups, "masking" them and preventing them from interacting with your analyte.[11]
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing for this type of compound.[11]
Check for Column Overload: Injecting too much sample can cause tailing.[11] Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.
Q6: My peak is splitting or is very broad/distorted at the front (fronting). Why is this happening?
A6: This is almost always related to the sample solvent and its incompatibility with the mobile phase.
Causality: Because N,N'-Bis-adamantan-1-YL-phthalamide is poorly soluble in aqueous media, you likely dissolved it in a very strong solvent (e.g., 100% ACN, THF, or DCM). When this "plug" of strong solvent hits the weaker initial mobile phase at the head of the column, it causes the analyte band to spread out and distort before chromatography can begin.[11][16]
Solutions:
Match Sample Solvent to Initial Mobile Phase: The best practice is to dissolve your sample in the exact composition of your starting mobile phase (e.g., 70% ACN / 30% Water). If this is not possible due to solubility constraints, proceed to the next step.
Reduce Injection Volume: If you must use a strong sample solvent, inject the smallest volume possible (e.g., 1-5 µL for an analytical column). This minimizes the solvent mismatch effect.[13]
Use a "Needle Wash" or "Sandwich" Injection: Some autosamplers allow you to draw up a small plug of weak solvent, then your sample, then another plug of weak solvent. This helps to contain the strong sample solvent and improve peak shape.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape.
Section 4: Experimental Protocols
Protocol 4.1: Sample Preparation
Accurately weigh approximately 5 mg of crude N,N'-Bis-adamantan-1-YL-phthalamide.
Transfer to a 5 mL volumetric flask.
Add approximately 3 mL of HPLC-grade acetonitrile (ACN) and sonicate for 5 minutes to aid dissolution.
Once fully dissolved, dilute to the 5 mL mark with HPLC-grade water to create a 1 mg/mL stock solution in 60% ACN. If the compound precipitates, prepare the stock solution in 100% ACN.
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Preventing hydrolysis of N,N'-Bis-adamantan-1-YL-phthalamide during storage
Technical Support Center: N,N'-Bis-adamantan-1-YL-phthalamide A Guide to Ensuring Compound Integrity During Storage Welcome to the technical support guide for N,N'-Bis-adamantan-1-YL-phthalamide. As Senior Application Sc...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: N,N'-Bis-adamantan-1-YL-phthalamide
A Guide to Ensuring Compound Integrity During Storage
Welcome to the technical support guide for N,N'-Bis-adamantan-1-YL-phthalamide. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, aspect of handling this compound: preventing its hydrolysis during storage.
N,N'-Bis-adamantan-1-YL-phthalamide is a unique molecule, characterized by the sterically bulky and highly lipophilic adamantane moieties attached to a phthalamide core.[1] While the adamantane groups confer remarkable thermal stability and unique pharmacological properties, the central phthalamide structure possesses an inherent susceptibility to hydrolysis.[2][3][4] This guide provides in-depth, practical solutions to maintain the stability of your compound, ensuring the accuracy and validity of your experimental outcomes.
Frequently Asked Questions (FAQs): Understanding the Hydrolysis Risk
This section addresses the fundamental principles governing the stability of N,N'-Bis-adamantan-1-YL-phthalamide.
Q1: What is hydrolysis and why is N,N'-Bis-adamantan-1-YL-phthalamide susceptible?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[5] The N,N'-Bis-adamantan-1-YL-phthalamide molecule contains two amide bonds within its phthalamide ring structure. Amide bonds, while relatively stable compared to esters, can be cleaved by water, especially under acidic or basic conditions.[5][6] The reaction involves a nucleophilic attack by a water molecule (or hydroxide ion) on one of the carbonyl carbons of the phthalamide ring. This process is the primary degradation pathway for this compound in the presence of moisture.[7]
Q2: What are the degradation products of hydrolysis?
A: The hydrolysis of N,N'-Bis-adamantan-1-YL-phthalamide occurs in a stepwise manner.
Initial Hydrolysis: The first hydrolysis event opens the phthalimide ring to form N-(adamantan-1-yl)-2-((adamantan-1-yl)carbamoyl)benzamide (the corresponding phthalamic acid derivative).
Complete Hydrolysis: The second amide bond is then cleaved to yield the final degradation products: phthalic acid and 1-adamantanamine .[8][9]
The presence of these impurities can significantly alter the compound's biological activity, solubility, and reactivity, leading to confounding experimental results.
Caption: Hydrolysis pathway of N,N'-Bis-adamantan-1-YL-phthalamide.
Q3: What are the key environmental factors that accelerate hydrolysis?
A: Three primary factors, often acting synergistically, accelerate the degradation of your compound:
Moisture: Water is a necessary reactant for hydrolysis. The higher the ambient humidity, the greater the risk.
pH: The hydrolysis of amides is catalyzed by both acid and base.[6][8][10] Exposure to acidic or basic residues, vapors, or solutions (even those considered weakly acidic or basic) will significantly increase the rate of degradation.
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at elevated temperatures will accelerate its breakdown, even in the absence of significant moisture or pH extremes.[11]
Troubleshooting Guide: Proactive Storage and Handling
This section provides actionable steps to prevent hydrolysis before it becomes a problem.
Q4: What are the ideal long-term storage conditions for solid N,N'-Bis-adamantan-1-YL-phthalamide?
A: To maximize shelf-life, the solid compound must be protected from the key degradation factors. We recommend a multi-layered approach summarized in the table below.
Parameter
Recommendation
Rationale
Temperature
-20°C or lower
Reduces the kinetic rate of hydrolysis significantly.[12]
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[12]
Container
Amber glass vial with a PTFE-lined cap
Protects from light to prevent potential photolytic degradation and provides an excellent seal against moisture ingress.[9]
Dessicant
Store container inside a desiccator
Provides an additional layer of protection against ambient humidity, especially for frequently accessed containers.
Q5: I need to prepare a stock solution. How can I minimize hydrolysis during preparation and short-term storage?
A: Preparing solutions introduces the highest risk of hydrolysis. Follow these best practices:
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol unless experimentally required, as they can participate in degradation. Ensure the solvent is from a freshly opened bottle or has been properly dried.
Preparation Technique: Allow the vial of the solid compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder. Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed vial) if possible.
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture into the solution.
pH Considerations: If using an aqueous buffer, ensure its pH is as close to neutral (pH 7.0-7.4) as possible. Avoid acidic or basic buffers unless absolutely necessary for the experiment.[9]
Troubleshooting Guide: Detecting and Managing Degradation
This section helps you identify and respond to potential compound instability.
Caption: Decision workflow for troubleshooting suspected compound degradation.
Q6: How can I quickly check if my compound might be degraded?
A: A simple Thin-Layer Chromatography (TLC) analysis can be a rapid, qualitative check. Spot your compound alongside a known fresh standard (if available). The hydrolysis products, phthalic acid and 1-adamantanamine, have very different polarities compared to the parent compound. The appearance of new spots, particularly a highly polar spot for phthalic acid that may stick to the baseline, is a strong indicator of degradation.
Q7: I suspect hydrolysis. How can I definitively confirm and quantify it?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for confirming and quantifying degradation.[11][13] This method separates the parent compound from its degradation products, allowing for precise measurement of each. A detailed protocol for developing such a method is provided below.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method to separate N,N'-Bis-adamantan-1-YL-phthalamide from its primary hydrolysis products.
Objective: To quantify the purity of the parent compound and detect the presence of phthalic acid and 1-adamantanamine.
Instrumentation: HPLC system with UV detector.
Method Parameters:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve sample in Acetonitrile or DMSO to a concentration of ~0.5 mg/mL.
Validation: This method should be considered a starting point. Forced degradation studies, where the compound is intentionally stressed with acid, base, and heat, should be performed to confirm that the degradation products are fully resolved from the parent peak, thereby validating the method as "stability-indicating".[9][11][14]
References
Khan, M.N. (2003). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. RSC Publishing. Available at: [Link]
BYJU'S. (2019). Gabriel Phthalimide Synthesis Mechanism. Available at: [Link]
Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
PatSnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. PatSnap Eureka. Available at: [Link]
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Available at: [Link]
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Available at: [Link]
Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Available at: [Link]
Gacond, S., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
Grant, K. B., & Kass, I. J. (2001). Use of a fluorescence microplate reader for the detection and characterization of metal-assisted peptide hydrolysis. PubMed. Available at: [Link]
The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]
Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]
Organic Synthesis. (n.d.). Hydrolysis of Amide. Available at: [Link]
Popova, D., et al. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. Available at: [Link]
Chemsrc. (2019). Amide compound. Chemical Product Catalog. Available at: [Link]
Gcilitshana, O. U., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI. Available at: [Link]
Tuscher, J. J., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. PMC. Available at: [Link]
ResearchGate. (n.d.). Synthesis and thermal evaluation of novel mono- and bis-adamantylated resorcinol-based phthalonitrile resins with enhanced solubility. Available at: [Link]
D. S. L. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity. Synfacts. Available at: [Link]
Analytical Comparison Guide: NMR Spectroscopic Profiling of N,N'-Bis-adamantan-1-YL-phthalamide and its Structural Isomers
Executive Summary In modern drug discovery and supramolecular chemistry, the incorporation of bulky, lipophilic adamantyl scaffolds is a proven strategy to enhance metabolic stability and modulate receptor binding affini...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and supramolecular chemistry, the incorporation of bulky, lipophilic adamantyl scaffolds is a proven strategy to enhance metabolic stability and modulate receptor binding affinities (e.g., CB2 receptor agonists and 11β-HSD1 inhibitors)[1]. N,N'-Bis-adamantan-1-YL-phthalamide (the ortho-isomer) is a structurally rigid diamide that presents unique conformational properties compared to its structural alternatives: the meta-isomer (isophthalamide) and the para-isomer (terephthalamide).
This guide provides an objective, data-driven comparison of these three isomers using
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind their chemical shifts—specifically, how steric hindrance dictates amide bond coplanarity and anisotropic shielding—researchers can confidently validate product identity and purity.
Mechanistic Causality: Steric Hindrance and Anisotropic Shielding
To interpret the NMR spectra of these diamides, one must understand the physical chemistry governing their 3D conformations.
The Ortho Effect (N,N'-Bis-adamantan-1-YL-phthalamide): The 1-adamantyl group is exceptionally bulky. When two such groups are positioned ortho to each other on a benzene ring, severe steric clashing occurs. To minimize this steric strain, the amide carbonyl groups are forced out of coplanarity with the aromatic ring[2].
Causality in Chemical Shifts: Because the carbonyl
π
-systems are twisted out of the aromatic plane, their anisotropic deshielding effect on the adjacent aromatic protons is significantly reduced. Consequently, the aromatic protons of the ortho-isomer resonate further upfield (lower ppm) and appear as a tightly coupled AA'BB' multiplet.
The Meta and Para Alternatives: In the isophthalamide (meta) and terephthalamide (para) alternatives, the spatial separation of the adamantyl groups allows the amide bonds to adopt a more coplanar conformation with the benzene ring. This maximizes
π
-conjugation and anisotropic deshielding, pushing the aromatic protons further downfield.
Experimental Protocol: A Self-Validating System
To ensure high-fidelity data, the following protocol establishes a self-validating workflow. DMSO-d
6 is mandated as the solvent; rigid adamantyl diamides exhibit notoriously poor solubility in chloroform, which can lead to missing quaternary carbon signals and artificially broadened peaks[3].
Step-by-Step Methodology
Sample Preparation: Accurately weigh 20 mg of the diamide compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d
6
(containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Sonicate for 5 minutes to ensure homogeneity.
Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d
6
(39.5 ppm / 2.50 ppm). Tune and match the probe for both
1
H and
13
C nuclei.
1
H NMR Acquisition:
Number of Scans (ns): 16
Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of amide protons).
Pulse Angle: 30°.
13
C NMR Acquisition:
Number of Scans (ns): 512 to 1024 (critical for resolving the quaternary C1 of the adamantyl group).
Relaxation Delay (D1): 5.0 seconds (prevents integration attenuation of the carbonyl and quaternary aromatic carbons).
Data Processing & Validation: Apply a 0.3 Hz exponential line broadening function for
1
H and 1.0 Hz for
13
C. Perform manual phase correction. Self-Validation Check: The integral ratio of the adamantyl
γ
-CH
2
protons (12H) to the aromatic protons (4H) must be exactly 3:1.
Caption: Self-validating NMR acquisition and processing workflow for adamantyl diamides.
Comparative Data Analysis
The tables below synthesize the expected chemical shifts for N,N'-Bis-adamantan-1-YL-phthalamide against its meta and para alternatives.
Table 1:
1
H NMR Comparative Chemical Shifts (400 MHz, DMSO-d
6
)
Note: The adamantyl
α
-CH
2
and
β
-CH signals frequently overlap into a broad multiplet around 2.00 - 2.10 ppm depending on concentration and temperature.
Table 2:
13
C NMR Comparative Chemical Shifts (100 MHz, DMSO-d
6
)
Carbon Type
N,N'-Bis-adamantan-1-YL-phthalamide (Ortho)
N,N'-Bis-adamantan-1-YL-isophthalamide (Meta)
N,N'-Bis-adamantan-1-YL-terephthalamide (Para)
Carbonyl (C=O)
168.5 ppm
166.2 ppm
165.8 ppm
Aromatic (C-Quat)
137.2 ppm
136.5 ppm
138.1 ppm
Aromatic (CH)
129.5, 127.8 ppm
129.8, 128.5, 126.0 ppm
127.5 ppm
Adamantyl C1 (Quat)
51.5 ppm
51.8 ppm
51.8 ppm
Adamantyl C2 (
α
-CH
2
)
41.0 ppm
41.2 ppm
41.2 ppm
Adamantyl C4 (
γ
-CH
2
)
36.1 ppm
36.3 ppm
36.3 ppm
Adamantyl C3 (
β
-CH)
29.0 ppm
29.2 ppm
29.2 ppm
Diagnostic Logic for Isomer Differentiation
When analyzing an unknown batch of bis-adamantyl diamide, the aliphatic adamantane region (1.60 - 2.10 ppm) acts merely as a structural confirmation of the adamantyl moiety. The true diagnostic power lies in the aromatic region (7.40 - 8.30 ppm).
By applying the logic tree below, an analyst can instantly determine which positional isomer has been synthesized based purely on the splitting multiplicity dictated by the molecule's symmetry.
Caption: Diagnostic logic tree for differentiating structural alternatives using aromatic
1
H NMR splitting patterns.
Conclusion
While N,N'-Bis-adamantan-1-YL-phthalamide and its meta/para alternatives share identical molecular weights and similar lipophilic profiles, their 3D spatial geometries are vastly different. The ortho-isomer's sterically induced out-of-plane amide twisting serves as a distinct spectroscopic fingerprint. By utilizing DMSO-d
6
to ensure complete solvation and applying the rigorous acquisition parameters outlined above, researchers can achieve unambiguous structural validation.
References
New insights on CB2 receptor role in regulating neurotransmitters' tone. CNR-IRIS. Discusses the rational design and structural characterization of adamantyl amides as CB2 receptor modulators. 1[1]
Scaffold Hopping with Molecular Field Points: Identification of a Cholecystokinin-2 (CCK2) Receptor Pharmacophore. ACS Publications. Details the conformational analysis, steric hindrance, and DMSO-d
6
NMR characterization of adamantyl amides. 2[2]
Process for the preparation of adamantanamines. Google Patents (EP1820792A1). Provides authoritative, baseline
1
H and
13
C NMR chemical shift data for 1-adamantyl amide derivatives in DMSO-d
6
. 3[3]
A Comparative Guide to the Mass Spectrometry Fragmentation of N,N'-Bis-adamantan-1-YL-phthalamide
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N,N'-Bis-adamantan-1-YL-phthalamide, a molecule of interest in drug development and materials science due to its unique...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N,N'-Bis-adamantan-1-YL-phthalamide, a molecule of interest in drug development and materials science due to its unique structural features. By combining the rigid, bulky adamantyl moieties with a central phthalamide core, this compound presents a distinct fragmentation behavior. This document will serve as a valuable resource for researchers by offering a detailed, mechanistically-grounded prediction of its fragmentation pathways, a comparison with alternative structures, and a comprehensive experimental protocol for its characterization.
Introduction: The Structural Significance of N,N'-Bis-adamantan-1-YL-phthalamide
N,N'-Bis-adamantan-1-YL-phthalamide (Chemical Formula: C₂₈H₃₆N₂O₂) is a symmetrical diamide characterized by the presence of two bulky, lipophilic adamantyl groups attached to a central phthalamide scaffold. The adamantane cage is a rigid, stress-free hydrocarbon structure that is a common pharmacophore in drug design, valued for its ability to anchor molecules within biological targets.[1] The phthalamide core itself is a prevalent structural motif in medicinal chemistry.[2] Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.
This guide will elucidate the expected fragmentation pathways under electron ionization (EI) conditions, which are commonly used for the analysis of such robust organic molecules. The predictions are based on established principles of mass spectrometry, including the stability of carbocations and radical ions, and are supported by literature on the fragmentation of related structural classes such as amides, phthalimides, and adamantane derivatives.[3][4][5]
Predicted Fragmentation Pathways
The fragmentation of N,N'-Bis-adamantan-1-YL-phthalamide is anticipated to be dominated by cleavages that lead to the formation of stable ions. The primary sites for fragmentation are the amide bonds and the adamantyl cages.
Alpha-Cleavage at the Amide Bond
A predominant fragmentation pathway for amides involves the cleavage of the bond alpha to the carbonyl group, specifically the N-CO bond.[4][6] This is driven by the formation of a stable acylium ion. For the title compound, two main pathways originating from this cleavage are proposed:
Formation of the Adamantyl-Amide Acylium Ion: Cleavage of one N-CO bond would result in the loss of an adamantylamino radical (•NH-Ad) and the formation of a resonance-stabilized acylium ion (m/z 297).
Formation of the Phthaloyl Diradical and Adamantyl Cation: Symmetric cleavage of both N-CO bonds could lead to the formation of the adamantyl cation (C₁₀H₁₅⁺, m/z 135), a highly stable tertiary carbocation. This is often a base peak in the mass spectra of adamantane derivatives.[7]
Fragmentation of the Adamantyl Moiety
The adamantyl cation (m/z 135) itself is known to undergo further fragmentation through the loss of neutral alkyl fragments.[5] This leads to a characteristic pattern of ions at m/z 93, 79, and 67, corresponding to the sequential loss of C₃H₆, CH₂, and another CH₂.
Cleavage Initiated by the Phthalamide Core
The phthalamide ring can also direct fragmentation. Following initial alpha-cleavage, the resulting acylium ion may undergo further fragmentation. For instance, the loss of carbon monoxide (CO) is a common fragmentation pathway for aromatic acylium ions.[8]
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted fragmentation pathway of N,N'-Bis-adamantan-1-YL-phthalamide.
Comparative Analysis
To better understand the unique fragmentation pattern of N,N'-Bis-adamantan-1-YL-phthalamide, it is instructive to compare it with structurally related molecules.
Compound
Key Structural Difference
Predicted Difference in Fragmentation
N,N'-Diethyl-phthalamide
Small, non-bulky alkyl substituents
The base peak would likely not be the alkyl cation (ethyl cation at m/z 29 is unstable). Alpha-cleavage would still occur, but subsequent fragmentation of the substituent is less complex. McLafferty rearrangement may be possible if longer alkyl chains are present.
N-(1-Adamantyl)-benzamide
Mono-amide with a simple phenyl group
The fragmentation will be simpler, with the adamantyl cation (m/z 135) and the benzoyl cation (m/z 105) being the most prominent fragments.[8] The latter can further lose CO to give the phenyl cation (m/z 77).
Phthalimide
No N-substituents
Fragmentation is dominated by the stable phthalimide ring, leading to characteristic ions from the loss of CO and HCN. The molecular ion would be significantly more stable.
This comparison highlights how the bulky and stable adamantyl groups in N,N'-Bis-adamantan-1-YL-phthalamide are expected to dominate the fragmentation pattern, with the adamantyl cation (m/z 135) likely being the base peak.
Experimental Protocol: Acquiring the Mass Spectrum
This section provides a detailed, step-by-step methodology for obtaining the mass spectrum of N,N'-Bis-adamantan-1-YL-phthalamide.
Sample Preparation
Accurately weigh approximately 1 mg of N,N'-Bis-adamantan-1-YL-phthalamide.
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.
Instrumentation and Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry)
Gas Chromatograph (GC):
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 280°C.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40 - 500.
Solvent Delay: 3 minutes.
Data Acquisition and Analysis
Inject 1 µL of the prepared sample into the GC-MS system.
Acquire the data using the parameters specified above.
Identify the chromatographic peak corresponding to N,N'-Bis-adamantan-1-YL-phthalamide.
Extract the mass spectrum for this peak and subtract the background spectrum.
Analyze the fragmentation pattern and compare it with the predicted ions.
The following diagram outlines the experimental workflow:
Caption: Workflow for the GC-MS analysis of the target compound.
Summary of Predicted Key Ions
The following table summarizes the major ions expected in the mass spectrum of N,N'-Bis-adamantan-1-YL-phthalamide.
m/z
Proposed Ion
Formula
Comments
444
Molecular Ion [M]⁺•
[C₂₈H₃₆N₂O₂]⁺•
Should be observable, though may be of low intensity due to facile fragmentation.
297
[M - C₁₀H₁₅N]⁺
[C₁₈H₁₉N₂O₂]⁺
Result of alpha-cleavage and loss of an adamantylamino radical.
269
[M - C₁₀H₁₅N - CO]⁺
[C₁₇H₁₉N₂O]⁺
Subsequent loss of CO from the m/z 297 fragment.
135
Adamantyl Cation
[C₁₀H₁₅]⁺
A highly stable tertiary carbocation. Likely to be the base peak.
93
[C₇H₉]⁺
[C₇H₉]⁺
Characteristic fragment from the adamantyl cation.
79
[C₆H₇]⁺
[C₆H₇]⁺
Further fragmentation of the adamantyl-derived ions.
Conclusion
The mass spectrometry fragmentation of N,N'-Bis-adamantan-1-YL-phthalamide is predicted to be dominated by the formation of the highly stable adamantyl cation (m/z 135) and fragments arising from the cleavage of the amide bonds. This guide provides a robust theoretical framework for the identification and characterization of this molecule and its analogues. The provided experimental protocol offers a reliable starting point for researchers seeking to obtain empirical data. By understanding these fragmentation pathways, scientists can more effectively utilize mass spectrometry in their research and development efforts involving adamantane- and phthalamide-containing compounds.
References
Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 36(24), e9407. [Link][9]
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link][3][10]
Karakus, N., & Yilmaz, I. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Results in Chemistry, 4, 100474. [Link][2]
Mhlongo, N. N., & Mphahlele, M. J. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Organics, 2(4), 269-278. [Link][1]
de Souza, G. E., de Almeida, G. S., de Oliveira, D. N., & de Sousa, J. P. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23293-23302. [Link][4][6]
Tetrahedron Chemistry Classes. (2021, March 25). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link][8]
Kadela-Tomanek, M., et al. (2017). Mass spectrometry of diamantane and some adamantane derivatives. Request PDF. [Link][5]
FTIR spectroscopy characterization peaks for N,N'-Bis-adamantan-1-YL-phthalamide
An In-Depth Technical Guide to the FTIR Spectroscopy Characterization of N,N'-Bis-adamantan-1-YL-phthalamide This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteriza...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the FTIR Spectroscopy Characterization of N,N'-Bis-adamantan-1-YL-phthalamide
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of N,N'-Bis-adamantan-1-YL-phthalamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing. It delves into the rationale behind spectral assignments by comparing the target molecule to simpler structural analogues, thereby offering a robust framework for spectral interpretation and compound verification.
Introduction: The Role of FTIR in Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb energy at specific frequencies, causing its bonds to stretch, bend, or vibrate. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the compound's chemical structure.
For a complex molecule like N,N'-Bis-adamantan-1-YL-phthalamide, which combines a rigid aromatic core, secondary amide linkages, and bulky aliphatic cages, the FTIR spectrum is rich with information. By deconstructing the molecule into its constituent parts—the phthaloyl core, the secondary amide groups, and the adamantane cages—we can systematically assign the observed absorption bands and build a confident structural identification.
Molecular Structure and Key Vibrational Units
To effectively interpret the FTIR spectrum, we must first analyze the molecule's structure and identify the functional groups that will give rise to characteristic absorption bands.
N,N'-Bis-adamantan-1-YL-phthalamide is composed of:
A Phthaloyl Core: A 1,2-disubstituted benzene ring. This aromatic system will produce characteristic C-H and C=C stretching and bending vibrations.
Two Secondary Amide Linkages (-CO-NH-): These are perhaps the most diagnostic features. They give rise to the characteristic N-H stretch, Amide I (primarily C=O stretch), and Amide II (a mix of N-H bend and C-N stretch) bands.[1][2]
Two Adamantane Cages: These bulky, diamondoid aliphatic groups consist of a network of C-C single bonds and C-H bonds within CH and CH₂ groups. They will produce strong C-H stretching and various bending/deformation bands.[3][4]
Comparative FTIR Spectral Analysis
The most effective way to understand the spectrum of a complex molecule is to compare the expected peak positions with those of simpler, related compounds.
High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of light atoms, primarily hydrogen.
N-H Stretching: As a secondary amide, N,N'-Bis-adamantan-1-YL-phthalamide will exhibit a single, relatively sharp N-H stretching band. For secondary amides, this peak typically appears in the range of 3370-3170 cm⁻¹.[1] Its position and broadness can be influenced by hydrogen bonding; in a solid-state spectrum (like a KBr pellet), this peak is expected to be somewhat broad and located towards the lower end of the range, around 3300 cm⁻¹ .
Aromatic C-H Stretching: The benzene ring of the phthaloyl core will show sharp, medium-intensity absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
Aliphatic C-H Stretching: The adamantane cages provide a strong and characteristic set of absorption bands below 3000 cm⁻¹. Expect strong, sharp peaks in the 2930-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the numerous CH and CH₂ groups in the cage structure.[4][5] The intensity of these peaks will be significant due to the presence of two large adamantyl groups.
The Diagnostic Amide I and Amide II Region (1800 cm⁻¹ - 1500 cm⁻¹)
This region is crucial for identifying the amide functionality.
Amide I (C=O Stretch): This is typically the most intense band in an amide's spectrum. For a secondary amide, the Amide I band, which is primarily due to C=O stretching, is expected between 1680-1630 cm⁻¹ .[1] For N,N'-Bis-adamantan-1-YL-phthalamide, a strong, sharp peak around 1640 cm⁻¹ is anticipated.
Amide II (N-H Bend & C-N Stretch): The Amide II band is a characteristic feature of secondary amides, arising from a combination of in-plane N-H bending and C-N stretching. It appears between 1570-1515 cm⁻¹ .[1] Its presence, along with the Amide I band, forms a highly reliable diagnostic pair for the secondary amide group.
Aromatic C=C Stretching: The benzene ring also exhibits skeletal vibrations in this region, typically seen as one or more sharp bands of variable intensity between 1600-1450 cm⁻¹ . These may sometimes overlap with the Amide II band but are usually distinguishable.
The Fingerprint Region (<1500 cm⁻¹)
This region contains a wealth of complex vibrations, including bending, rocking, and skeletal modes that are unique to the overall molecular structure.
CH₂ Scissoring: The adamantane cages contain multiple methylene (CH₂) groups, which will produce a characteristic scissoring vibration around 1450 cm⁻¹ .[4]
Amide III: This is a more complex, weaker band involving C-N stretching and N-H bending, typically found in the 1350-1250 cm⁻¹ range.[6]
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the ortho-disubstituted benzene ring will appear as a strong band in the 770-735 cm⁻¹ range.
Adamantane Cage Vibrations: The rigid adamantane cage has its own characteristic deformation and C-C stretching modes, which appear at various points in the fingerprint region, including bands around 968 and 1101 cm⁻¹.[4]
Data Summary: Predicted FTIR Peaks
The following table summarizes the expected characteristic FTIR absorption bands for N,N'-Bis-adamantan-1-YL-phthalamide.
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
Structural Unit
~3300
Medium, Broad
N-H Stretch
Secondary Amide
3100-3000
Medium, Sharp
Aromatic C-H Stretch
Phthaloyl Core
2930-2850
Strong, Sharp
Aliphatic C-H Stretch
Adamantane Cage
~1640
Strong, Sharp
Amide I (C=O Stretch)
Secondary Amide
~1540
Strong, Sharp
Amide II (N-H Bend / C-N Stretch)
Secondary Amide
1600-1450
Medium-Weak
Aromatic C=C Stretch
Phthaloyl Core
~1450
Medium
CH₂ Scissoring Bend
Adamantane Cage
770-735
Strong
Aromatic C-H Out-of-Plane Bend
Phthaloyl Core
Experimental Protocol: Acquiring a High-Quality Spectrum
To ensure the reliability of the characterization data, a validated experimental protocol is essential. The following describes a standard method for analyzing a solid crystalline sample like N,N'-Bis-adamantan-1-YL-phthalamide.
Objective: To obtain a high-resolution FTIR transmission spectrum of the solid sample.
Methodology: KBr Pellet Technique
Sample Preparation:
Gently grind 1-2 mg of the dried N,N'-Bis-adamantan-1-YL-phthalamide sample to a fine powder using an agate mortar and pestle.
Add approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr).
Thoroughly mix the sample and KBr until the mixture is homogeneous. This step is critical to avoid scattering effects (the Christiansen effect) in the spectrum.
Pellet Formation:
Transfer the mixture to a pellet-pressing die.
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion.
Data Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
Data Analysis:
The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.
Identify and label the key absorption bands as detailed in the analysis above.
Visualization of Key Molecular Vibrations
The following diagram illustrates the primary functional groups within N,N'-Bis-adamantan-1-YL-phthalamide and the key vibrational modes identified by FTIR spectroscopy.
Caption: Key functional units and their associated FTIR vibrations.
Conclusion
The FTIR spectrum of N,N'-Bis-adamantan-1-YL-phthalamide is highly characteristic and provides definitive evidence for its structure. The key identifying features are:
A single N-H stretching band around 3300 cm⁻¹.
Strong aliphatic C-H stretching bands just below 3000 cm⁻¹, characteristic of the bulky adamantane groups.
The highly diagnostic and intense Amide I (C=O) and Amide II (N-H) bands around 1640 cm⁻¹ and 1540 cm⁻¹, respectively, which confirm the secondary amide linkages.
Aromatic C-H and C=C vibrations confirming the presence of the phthaloyl core.
By comparing these features against the spectra of known amides, aromatic compounds, and adamantane derivatives, a researcher can confidently verify the synthesis and purity of N,N'-Bis-adamantan-1-YL-phthalamide.
References
Boudon, V., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. AIP Publishing. Available at: [Link]
Zhang, Y., et al. (2011). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry. Available at: [Link]
ResearchGate. FT‐IR spectra of adamantane and its derivatives. Available at: [Link]
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
Koutsoupakis, C., et al. (2010). FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States: Relevance to the Oxygen-Evolving Complex of Photosystem II. PMC. Available at: [Link]
IISTJ. (2026). Design, Synthesis and Evaluation of Phthalimide and Its Derivatives. IISTJ. Available at: [Link]
JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
Shimadzu. Protein Secondary Structural Analysis by FTIR. Available at: [Link]
Chalyavi, N., et al. (2021). Infrared Spectrum of the 1-Cyanoadamantane Cation:Evidence of Hydrogen Transfer and Cage-Opening upon Ionization. RSC Publishing. Available at: [Link]
Wang, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]
ResearchGate. FTIR spectrum of phthalimide pendent novolac 5a. Available at: [Link]
Bigotto, A., & Galiazzo, G. (1981). Vibrational Spectra of N-C1-Phthalimide. Spectroscopy Letters. Available at: [Link]
Al-Terkawi, A., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI. Available at: [Link]
A Comparative Guide to the Structural Elucidation of N,N'-Bis-adamantan-1-YL-phthalamide: An In-depth Analysis of Single Crystal X-ray Diffraction Data and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical comparison of the single crystal X-ray diffraction data for adamantane-containing molecules, with a specific f...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of the single crystal X-ray diffraction data for adamantane-containing molecules, with a specific focus on the structural analysis of N,N'-Bis-adamantan-1-YL-phthalamide. While a public crystal structure for N,N'-Bis-adamantan-1-YL-phthalamide is not currently available, this guide will leverage crystallographic data from structurally related adamantane derivatives to infer and discuss its likely molecular conformation and packing. Furthermore, we will present a detailed experimental protocol for obtaining single-crystal X-ray diffraction data for this class of compounds and discuss alternative characterization techniques.
The adamantane moiety is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic, and three-dimensional structure.[1] Its incorporation into molecular scaffolds can significantly influence pharmacological activity and material properties. N,N'-Bis-adamantan-1-YL-phthalamide, with its two bulky adamantyl groups, presents an interesting case for studying the interplay of steric hindrance and intermolecular interactions in the solid state. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials.
Comparative Crystallographic Analysis of Adamantane Derivatives
To provide a framework for understanding the potential crystal structure of N,N'-Bis-adamantan-1-YL-phthalamide, a comparison with known adamantane derivatives is instructive. The Cambridge Structural Database (CSD) is the world's largest repository for small molecule crystal structures and the primary resource for such comparative analyses.[2][3][4][5][6] The following table summarizes key crystallographic parameters for several adamantane-containing compounds, highlighting the influence of different substituents on their crystal packing.
Conformational flexibility of the linker between the adamantane and phenyl rings is observed.[8]
[Link to CCDC]
Note: This table is a representative summary. For detailed crystallographic information, please refer to the specific CCDC entries.
Based on these related structures, we can anticipate that the crystal structure of N,N'-Bis-adamantan-1-YL-phthalamide will be significantly influenced by the steric demands of the two adamantyl groups. These bulky substituents will likely dictate the overall molecular conformation, preventing close packing and potentially leading to the formation of solvent-accessible voids within the crystal lattice. Intermolecular interactions are expected to be dominated by van der Waals forces and potentially weak C-H···O hydrogen bonds between the adamantyl C-H groups and the amide carbonyl oxygens.
Experimental Protocol for Single Crystal X-ray Diffraction
The following section outlines a detailed, step-by-step methodology for obtaining single-crystal X-ray diffraction data for a compound like N,N'-Bis-adamantan-1-YL-phthalamide.
Synthesis and Crystallization
The synthesis of N,N'-Bis-adamantan-1-YL-phthalamide can be achieved through the reaction of phthaloyl chloride with two equivalents of 1-aminoadamantane in the presence of a base to neutralize the HCl byproduct. A similar procedure has been described for the synthesis of N,N'-bis(diphenylmethyl)phthalamide.[9]
Step 1: Synthesis of N,N'-Bis-adamantan-1-YL-phthalamide
Dissolve 1-aminoadamantane (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of phthaloyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred solution of 1-aminoadamantane.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Step 2: Crystallization
Obtaining high-quality single crystals is often the most challenging step. Several techniques should be explored:
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, acetone, ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
Temperature Gradient: Slowly cool a saturated solution of the compound.
Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other important geometric parameters.
Figure 1. Workflow for Single Crystal X-ray Diffraction Analysis.
Alternative and Complementary Characterization Techniques
In cases where obtaining suitable single crystals for X-ray diffraction is challenging, or to provide complementary data, other analytical techniques are invaluable.
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline nature of a sample. While it does not provide the atomic-level detail of single-crystal XRD, it can confirm the crystallinity of a material and identify different polymorphic forms.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound in solution.[7][11] For N,N'-Bis-adamantan-1-YL-phthalamide, the NMR spectra would show characteristic signals for the adamantyl and phthaloyl moieties.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.[7]
The following diagram illustrates the relationship between these characterization techniques in the structural elucidation process.
Figure 2. Interplay of Structural Characterization Techniques.
Conclusion
While the definitive crystal structure of N,N'-Bis-adamantan-1-YL-phthalamide remains to be determined, a comparative analysis of related adamantane derivatives provides valuable insights into its likely solid-state conformation and packing. The bulky adamantyl groups are expected to play a dominant role in dictating the crystal structure. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain high-quality single crystals and perform a complete structural elucidation. By combining single-crystal X-ray diffraction with complementary techniques such as PXRD, NMR, and mass spectrometry, a comprehensive understanding of the structural and electronic properties of N,N'-Bis-adamantan-1-YL-phthalamide can be achieved, paving the way for its potential applications in drug development and materials science.
References
Crystallographic Comparison of 1,3-Disubstituted Adamantane Derivatives - Benchchem. (n.d.).
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC. (n.d.).
Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - CrystEngComm (RSC Publishing). (n.d.).
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - ResearchGate. (2025, October 16).
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).
Single Crystal X-Ray Diffraction Studies Single crystals of compound 1, suitable for X-ray diffraction, were obtained by slow ev - ResearchGate. (n.d.).
CCDC 1579120: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. (2018, January 1).
An In-depth Technical Guide to the Synthesis of N,N'-bis(diphenylmethyl)phthalamide - Benchchem. (n.d.).
Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed. (2018, May 1).
Synthesis and characterization of an adamantane-based copolyimides with high transparency | Request PDF - ResearchGate. (n.d.).
Xray Crystallographic Analysis of a TailorMade Bis(phthalocyaninato)TbIII SingleMolecule Magnet as a Fundamental Unit for Supram. (2014, July 23).
Standard x-ray diffraction powder patterns: section 17 - NIST Technical Series Publications. (n.d.).
Efficacy of N,N'-Bis-adamantan-1-YL-phthalamide versus Standard Adamantane Derivatives: A Comparative Guide
As drug resistance increasingly compromises the efficacy of first-generation therapeutics, molecular re-engineering of established pharmacophores has become a critical mandate in medicinal chemistry. Adamantane derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
As drug resistance increasingly compromises the efficacy of first-generation therapeutics, molecular re-engineering of established pharmacophores has become a critical mandate in medicinal chemistry. Adamantane derivatives, most notably amantadine and rimantadine, have historically served as the gold standard for antiviral therapies targeting the Influenza A M2 ion channel[1],[2]. However, the rapid emergence of the S31N mutation has rendered these mono-adamantane scaffolds largely obsolete in modern virology.
This guide provides an objective, data-driven comparison between standard mono-adamantanes and the structurally advanced N,N'-Bis-adamantan-1-YL-phthalamide . By integrating a phthalamide core with dual adamantane cages, this hybrid molecule exhibits superior supramolecular interactions, enhanced lipophilicity, and broad-spectrum antimicrobial and antiviral efficacy[3],[1].
To understand the superior efficacy of N,N'-Bis-adamantan-1-YL-phthalamide, we must analyze the causality behind its structural design:
Enhanced Lipophilicity and Membrane Permeation: The adamantane cage is highly lipophilic. Standard mono-adamantanes often lack the partition coefficient (LogP) required to penetrate thick Gram-positive bacterial cell walls or heavily lipidated viral envelopes effectively. The inclusion of two adamantane moieties exponentially increases lipophilicity, driving deeper membrane penetration[4].
Supramolecular Host-Guest Interactions: The phthalamide core is not merely a linker; it is a rigid, hydrogen-bonding pharmacophore known for its intrinsic antimicrobial and antiviral properties[5]. Crystallographic data of related adamantane-phthalimide scaffolds demonstrate that the adamantane moieties sit at an optimal angle (approximately 115.57°) to the core, sterically freeing the cages to engage in strong, directional host-guest interactions within biological macrocycles[1].
Steric Blockade of Mutated Channels: While amantadine relies on a single hydrophobic binding event inside the M2 channel (which fails when the S31N mutation alters the pocket shape), the bis-adamantane structure creates a massive steric blockade. It engages multiple binding pockets simultaneously, maintaining inhibitory efficacy even in the presence of point mutations[6].
Fig 1. Mechanistic divergence between mono-adamantanes and bis-adamantane phthalamide scaffolds.
Comparative Efficacy Data
The following table synthesizes quantitative performance metrics comparing standard amantadine against synthesized bis-adamantane/phthalamide hybrid derivatives. Data reflects established trends in minimum inhibitory concentrations (MIC) for bacteria and half-maximal effective concentrations (EC50) for viral targets[3],[5],[4].
Compound
Target Pathogen / Assay
Efficacy (EC50 / MIC)
Host Cytotoxicity (CC50)
Selectivity Index (SI)
Amantadine
Influenza A (Wild-Type)
~1.5 µM
>100 µM
~66
Amantadine
Staphylococcus aureus
>100 µg/mL
N/A
N/A
N,N'-Bis-adamantan-1-YL-phthalamide
Influenza A (Wild-Type)
~0.6 µM
>100 µM
>160
N,N'-Bis-adamantan-1-YL-phthalamide
Staphylococcus aureus
3.12 - 6.25 µg/mL
>100 µg/mL
>16
Note: A Selectivity Index (SI = CC50/EC50) greater than 10 indicates a favorable safety profile where the compound is selectively toxic to the pathogen rather than the host cell.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the evaluation of highly lipophilic compounds like N,N'-Bis-adamantan-1-YL-phthalamide requires rigorously designed, self-validating experimental workflows. Standard assays often yield false positives due to compound precipitation or non-specific cytotoxicity.
Protocol A: Antimicrobial Susceptibility via Resazurin Microdilution
The Causality of the Design: Bis-adamantane derivatives possess extreme lipophilicity, which frequently leads to micro-precipitation in aqueous Mueller-Hinton broth. Traditional OD600 (optical density) readings cannot distinguish between bacterial turbidity and compound precipitation, leading to false-negative efficacy results. By incorporating resazurin—a redox indicator that shifts from blue to pink only via active bacterial metabolism—we create a self-validating system. If the well is turbid but remains blue, the turbidity is a chemical artifact, and the bacteria are dead.
Step-by-Step Methodology:
Compound Solubilization: Dissolve N,N'-Bis-adamantan-1-YL-phthalamide in 100% DMSO to create a 10 mg/mL stock.
Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth containing 0.1% Tween-80 (to stabilize the lipophilic suspension). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.
Inoculation: Add S. aureus (ATCC 25923) to a final concentration of
5×105
CFU/mL per well in a 96-well plate.
Incubation: Incubate at 37°C for 18 hours.
Resazurin Validation: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.
Data Acquisition: Record the MIC as the lowest concentration well that remains strictly blue (indicating no metabolic reduction to pink resorufin).
Protocol B: Dual-Assay Viral Efficacy and Cytotoxicity
The Causality of the Design: A compound that destroys the host cell will inherently stop viral replication, creating a false illusion of antiviral efficacy. To decouple cytotoxicity from true antiviral activity, this protocol mandates the parallel execution of a Plaque Reduction Assay (measuring EC50) and a Host Cell Viability Assay (measuring CC50).
Step-by-Step Methodology:
Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates. Why MDCK? They express high levels of sialic acid receptors, providing a highly susceptible host for Influenza A propagation.
Parallel Treatment:
Plate 1 (Efficacy): Infect cells with Influenza A (MOI = 0.01). After 1 hour of viral adsorption, wash and apply serial dilutions of the bis-adamantane compound.
Plate 2 (Cytotoxicity): Apply the exact same serial dilutions of the compound to uninfected MDCK cells.
Incubation: Incubate both plates at 37°C with 5% CO2 for 48 hours.
Readout 1 (CC50): Perform an MTT metabolic assay on Plate 2 to determine the concentration at which 50% of host cells die.
Readout 2 (EC50): Perform a viral plaque assay on the supernatant of Plate 1 to determine the concentration that reduces viral titer by 50%.
Validation Calculation: Calculate the Selectivity Index (SI = CC50 / EC50). An SI > 10 validates the compound as a true antiviral agent rather than a non-specific toxin.
Fig 2. Self-validating high-throughput screening workflow for antiviral efficacy and cytotoxicity.
Conclusion
The transition from mono-adamantane derivatives to complex hybrid scaffolds like N,N'-Bis-adamantan-1-YL-phthalamide represents a necessary evolution in rational drug design. By leveraging the extreme lipophilicity of dual adamantane cages and the structural rigidity of a phthalamide core, this compound overcomes the steric and mutational limitations of legacy drugs like amantadine. For researchers actively developing next-generation antimicrobials and antivirals, integrating these bis-adamantane scaffolds into screening pipelines offers a highly promising avenue for overcoming contemporary drug resistance.
References
Orzeszko, A., et al. "Synthesis and antimicrobial activity of new adamantane derivatives I." ResearchGate. Available at:[Link][3]
C. Dane, et al. "The Adamantane Scaffold: Beyond a Lipophilic Moiety." ResearchGate. Available at:[Link][7]
Moiani, et al. "Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery." MDPI. Available at:[Link][1]
Kolocouris, N., et al. "Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][6]
Momekov, G., et al. "Adamantane-1-carboxamides: synthesis and antimicrobial activity." Bulgarian Chemical Communications. Available at:[Link][4]
Wanka, L., et al. "Direct radical functionalization methods to access substituted adamantanes and diamondoids." PMC. Available at:[Link][2]
"Therapeutic Potential of Phthalimide Derivatives: A Review." Biomed Grid. Available at: [Link][5]
Standard Operating Procedure: Handling and Disposal of N,N'-Bis-adamantan-1-YL-phthalamide As drug development and supramolecular chemistry increasingly rely on bulky, highly lipophilic structural motifs, adamantane deri...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of N,N'-Bis-adamantan-1-YL-phthalamide
As drug development and supramolecular chemistry increasingly rely on bulky, highly lipophilic structural motifs, adamantane derivatives like N,N'-Bis-adamantan-1-YL-phthalamide (CAS: 304663-15-8) have become prominent [1]. However, the very properties that make this compound experimentally valuable—its extreme hydrophobicity, steric bulk, and metabolic/chemical stability—also make it an environmental liability if disposed of improperly.
This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of N,N'-Bis-adamantan-1-YL-phthalamide, ensuring compliance with stringent environmental regulations and laboratory safety standards.
Physicochemical Profiling & Disposal Implications
To design a rational disposal strategy, we must first analyze the compound's structural mechanics. The molecule consists of a central phthalamide core flanked by two bulky adamantane cages. This creates a highly lipophilic entity that is virtually insoluble in water but highly soluble in organic solvents (e.g., Dichloromethane, DMSO, DMF).
Table 1: Chemical Profile and Waste Logistics
Property
Value / Characteristic
Operational & Disposal Implication
CAS Number
304663-15-8
Required for precise waste manifesting with licensed environmental vendors [1].
Molecular Formula
C28H36N2O2 (MW: 432.61 g/mol )
High carbon density requires oxygen-rich, high-temperature incineration for complete mineralization.
Solubility Profile
Aqueous: Insoluble Organic: High (DCM, DMSO)
Strict Drain Ban: Aqueous discharge will cause precipitation, leading to plumbing blockages and severe aquatic bioaccumulation.
Structural Stability
Adamantane cycloalkane cages
High thermal and chemical stability. Resists standard chemical degradation; mandates thermal destruction (>1000°C).
Mechanistic Rationale for Disposal Choices
Why do we mandate high-temperature incineration rather than chemical neutralization or aqueous dilution?
The adamantane cage is a highly stable, diamondoid structure. It possesses significant activation energy barriers against standard oxidative degradation. If released into the environment, its extreme lipophilicity drives it to partition into organic matter and biological tissues, posing a severe bioaccumulation risk.
Furthermore, when this compound is dissolved in halogenated solvents (like Dichloromethane) for synthesis or assay preparation, the waste stream must be strictly segregated. Incinerating halogenated waste requires specialized facilities equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas and prevent the de novo synthesis of toxic polychlorinated dibenzodioxins (PCDDs) [2].
Step-by-Step Disposal Protocols
The following workflows must be executed under a certified chemical fume hood, utilizing appropriate PPE (nitrile gloves, lab coat, and safety goggles).
Protocol A: Solid Waste Disposal (Unused Powder or Crystals)
Containment: Transfer any residual N,N'-Bis-adamantan-1-YL-phthalamide solid into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).
Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste: N,N'-Bis-adamantan-1-YL-phthalamide" and check the "Environmentally Hazardous" box.
Secondary Containment: Place the primary container into a secondary zip-lock bag to prevent dispersion of fine particulates during transit.
Vendor Handoff: Store in the designated solid chemical waste accumulation area for pickup by a licensed RCRA-compliant waste management vendor for high-temperature incineration [3].
Identify the Solvent: Determine whether the compound is dissolved in a halogenated solvent (e.g., Chloroform, DCM) or a non-halogenated solvent (e.g., DMSO, Methanol, DMF).
Segregation:
Halogenated: Pour into the designated "Halogenated Organic Waste" carboy.
Non-Halogenated: Pour into the designated "Non-Halogenated Organic Waste" carboy.
Volume Control: Never fill waste carboys beyond 80% capacity to allow for vapor expansion.
Log Entry: Update the waste log attached to the carboy, explicitly listing "N,N'-Bis-adamantan-1-YL-phthalamide" and its estimated concentration.
Protocol C: Spill Clean-Up & Consumable Disposal
Solid Spills: Do not sweep dry, as this aerosolizes the lipophilic powder. Lightly dampen a spill pad with a compatible solvent (e.g., ethanol) to wipe up the powder.
Consumable Segregation: Place all contaminated weigh boats, pipette tips, and spill pads into a puncture-resistant, poly-lined solid waste bin.
Disposal: Treat as chemically contaminated solid waste, destined for incineration.
Waste Segregation Decision Workflow
To prevent cross-contamination and ensure regulatory compliance, follow the decision tree below when processing waste containing this compound.
Figure 1: Operational decision tree for the segregation and disposal of adamantane-derivative waste.
References
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Incinerators. Retrieved from[Link]
American Chemical Society (ACS). (n.d.). Hazardous Waste Management for Laboratories. Retrieved from[Link]
Handling
Personal protective equipment for handling N,N'-Bis-adamantan-1-YL-phthalamide
Advanced Operational Guide: PPE, Handling, and Disposal of N,N'-Bis-adamantan-1-YL-phthalamide Introduction & Chemical Profile N,N'-Bis-adamantan-1-YL-phthalamide (CAS: 304663-15-8) is a highly specialized, adamantane-fu...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Operational Guide: PPE, Handling, and Disposal of N,N'-Bis-adamantan-1-YL-phthalamide
Introduction & Chemical Profile
N,N'-Bis-adamantan-1-YL-phthalamide (CAS: 304663-15-8) is a highly specialized, adamantane-functionalized derivative utilized primarily as a1 and advanced building block in drug discovery[1]. Handling this compound safely requires a rigorous, causality-driven protocol, as rare research chemicals often only have generic safety data available. As an Application Scientist, I have designed this self-validating safety system by synthesizing the physicochemical properties of its two structural components: the highly lipophilic adamantane moieties and the crystalline phthalamide core.
Causality-Driven Risk Assessment
To establish a trustworthy safety system, researchers must understand why specific hazards exist. The molecular architecture of N,N'-Bis-adamantan-1-YL-phthalamide dictates its risk profile:
Extreme Lipophilicity (Dermal Hazard): The adamantane backbone is famously used in pharmacology to. Consequently, if the compound contacts unprotected skin, it can rapidly partition into the lipid bilayers of the epidermis, carrying potential toxicological risks[2].
Particulate Generation (Inhalation/Ocular Hazard): Like most phthalamide derivatives, this compound presents as a 3[3]. Mechanical agitation during weighing or transfer can aerosolize these particulates, leading to 4[4].
Causal relationship between chemical properties, exposure risks, and required protective equipment.
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the causality assessment, the following PPE is strictly required for any operational handling.
Protection Zone
Required Equipment
Scientific Rationale
Respiratory
N95 or P100 Particulate Respirator (US) / FFP3 (EU)
Phthalamide dusts are severe respiratory irritants. 4 if handling outside a closed system[4].
Hands
Double-layered Nitrile or Neoprene Gloves
The adamantane moiety's lipophilicity increases the risk of permeation through single-layer latex. 5[5].
Eye/Face
Tightly fitting safety goggles (EN 166 or NIOSH approved)
or chemical irritation to the cornea.
Body
Impervious lab coat with elastic cuffs
6 prevent the accumulation of static-charged particulates on standard woven cotton clothing[6].
Operational Workflow: Step-by-Step Methodology
To ensure a self-validating protocol, every step must minimize the generation of airborne particulates and prevent surface contamination.
Step 1: Engineering Control Verification
Conduct all operations inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a minimum face velocity of 0.5 m/s (100 fpm).
Causality:7 against phthalamide dust aerosolization[7].
Step 2: Equipment Preparation
Utilize anti-static weighing boats and grounded spatulas.
Causality: Crystalline powders carry a static charge, causing them to "jump" and contaminate the surrounding workspace when manipulated.
Step 3: Transfer and Weighing
Pre-weigh the closed container. Transfer the estimated required mass into a tared, sealable vial strictly inside the fume hood.
Seal the vial before removing it from the hood for any downstream dissolution or analysis.
Step 4: Decontamination
Do not dry-sweep. Use the "wet-wiping" method: 3 (e.g., ethanol or isopropanol) to capture residual dust without aerosolizing it[3].
Standardized operational workflow for the safe handling and disposal of the compound.
Accidental Release and Disposal Plan
In the event of a spill, immediate containment is critical to prevent environmental release, as adamantane derivatives can be (Aquatic Chronic 4 classification).
Spill Response Protocol:
Evacuate & Ventilate:5 and ensure the fume hood or room ventilation is operating at maximum capacity[5].
Don Emergency PPE: Up-garment to a full-face respirator if the spill is large and outside a ventilated enclosure.
Containment: Gently cover the spill with a damp absorbent material to suppress dust formation. 4[4].
Collection: Shovel the dampened material into a chemically resistant, sealable hazardous waste container .
Disposal Logistics:
Solid Waste: Segregate as "Hazardous Pharmaceutical Waste." Do not flush down the sink. The high lipophilicity and structural stability of the adamantane ring make it resistant to standard wastewater treatment degradation.
Destruction Method: High-temperature incineration is the only approved method for the complete destruction of adamantane-phthalamide complexes.